2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyclobutyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWEBSFCGIQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
CAS 1339139-81-9 | Structural Integrity & Synthetic Utility
Executive Summary
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting glutaminase (GLS), cannabinoid receptors (CB2), and various kinase pathways. Structurally, it combines an electron-deficient 1,3,4-thiadiazole core with a lipophilic cyclobutyl moiety .
This monograph serves as a technical guide for medicinal chemists and process engineers. It details the compound's physiochemical profile, validated synthetic routes, and its strategic application as a "warhead" for Palladium-catalyzed cross-coupling reactions.
Chemical Profile & Physiochemical Data
| Property | Specification |
| CAS Number | 1339139-81-9 |
| IUPAC Name | 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole |
| Molecular Formula | C₆H₇BrN₂S |
| Molecular Weight | 219.10 g/mol |
| Physical State | Liquid (at 25°C) / Low-melting solid |
| Density | 1.721 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 306.1 ± 25.0 °C (760 Torr) |
| pKa | -1.07 ± 0.10 (Conjugate acid, Predicted) |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Architecture
The synthesis of 2-bromo-5-cyclobutyl-1,3,4-thiadiazole is rarely performed via direct bromination of the ring due to regioselectivity issues. The industry-standard protocol utilizes a "Bottom-Up" Cyclization followed by a Sandmeyer Transformation .
Validated Synthetic Workflow
The synthesis proceeds in two critical phases:
-
Heterocycle Formation: Condensation of cyclobutanecarboxylic acid derivatives with thiosemicarbazide.
-
Functionalization: Diazotization of the resulting amine and displacement with bromide.[1]
Step-by-Step Protocol
Phase A: Formation of the 2-Amino-5-cyclobutyl-1,3,4-thiadiazole Scaffold
-
Reagents: Cyclobutanecarboxylic acid, Thiosemicarbazide, POCl₃ (Dehydrating agent).
-
Mechanism: The acid and thiosemicarbazide form an acyl thiosemicarbazide intermediate, which undergoes POCl₃-mediated cyclodehydration.
-
Process Note: Maintain temperature <60°C during POCl₃ addition to prevent charring.
Phase B: The Sandmeyer Bromination (The Critical Step)
-
Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr).
-
Protocol:
-
Suspend 2-amino-5-cyclobutyl-1,3,4-thiadiazole in 48% HBr at -5°C.
-
Add aqueous NaNO₂ dropwise. Critical: Keep T < 0°C to prevent diazonium decomposition.
-
Transfer the cold diazonium salt solution into a catalytic suspension of CuBr in HBr.
-
Allow warming to ambient temperature to facilitate N₂ evolution and bromide installation.
-
Synthetic Logic Diagram
Caption: Figure 1. Two-stage synthetic pathway from cyclobutanecarboxylic acid precursors.
Reactivity Profile & "Warhead" Utility
The 2-bromo-1,3,4-thiadiazole moiety is chemically distinct from simple aryl bromides. The electron-withdrawing nature of the two nitrogen atoms and the sulfur atom renders the C-Br bond highly activated for both Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd-Catalysis) .
Palladium-Catalyzed Cross-Coupling
This is the primary application of CAS 1339139-81-9 in drug discovery.
-
Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids.
-
Catalyst Recommendation: Pd(dppf)Cl₂ or XPhos Pd G3 for sterically hindered partners.
-
Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred to prevent hydrolysis).
-
-
Buchwald-Hartwig: Amination at the C2 position.
-
Insight: The thiadiazole nitrogen can coordinate to Pd; use bidentate ligands (BINAP, Xantphos) to prevent catalyst poisoning.
-
SNAr Displacement
Due to the electron-poor ring, the bromine can be displaced by strong nucleophiles (thiols, alkoxides, secondary amines) without transition metal catalysis.
-
Conditions: DMF or DMSO, 80°C, K₂CO₃.
-
Utility: Rapid generation of thioethers or ethers for SAR (Structure-Activity Relationship) exploration.
Reactivity Map
Caption: Figure 2. Divergent reactivity profile of the 2-bromo-thiadiazole core.
Strategic Utility in Drug Design
Why use 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole specifically?
-
Bioisosterism: The 1,3,4-thiadiazole ring acts as a bioisostere for pyridine and oxadiazole, often improving metabolic stability (t1/2) by reducing susceptibility to oxidative metabolism.
-
The Cyclobutyl Advantage:
-
Lipophilicity (LogP): The cyclobutyl group adds lipophilicity without the "flatness" of a phenyl ring, improving solubility and cell permeability.
-
Conformational Restriction: Unlike an n-butyl chain, the cyclobutyl ring restricts the spatial orientation of the tail, potentially locking the molecule into a bioactive conformation.
-
Metabolic Block: The cyclobutyl ring is more resistant to P450 hydroxylation than linear alkyl chains.
-
Target Classes:
-
Glutaminase Inhibitors: Thiadiazole cores are frequent in inhibitors designed to starve cancer cells of glutamine.
-
Anti-Infectives: 2,5-disubstituted thiadiazoles have a long history as antimicrobial agents (sulfonamide bioisosteres).
Safety & Handling Protocols
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
Sensitizer: Thiadiazoles can be skin sensitizers; double-gloving is recommended.
-
-
Process Safety:
-
When performing the Sandmeyer reaction , ensure adequate venting for Nitrogen gas evolution.
-
Avoid mixing with strong oxidizing agents, as the sulfur in the ring can be oxidized to the sulfoxide/sulfone, destroying aromaticity.
-
References
-
ChemicalBook. (2025).[2] 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Product Properties and Safety Data. Retrieved from
-
Sigma-Aldrich. (2025). Heterocyclic Building Blocks: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. Retrieved from
-
BenchChem. (2025). Synthesis of 2-Bromo-5-(alkyl)-1,3,4-thiadiazole: A Technical Guide. (General procedure for alkyl-thiadiazoles). Retrieved from
- Hu, Y., et al. (2014). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for thiadiazole scaffold utility).
- Patents. (Various). Substituted 1,3,4-thiadiazoles as Glutaminase Inhibitors.
Sources
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole safety data sheet (SDS)
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous. [7][12]Do not dispose of this material with household garbage or allow it to enter the sewage system. [10]
References
-
Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
-
ChemScene. (n.d.). 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole. Retrieved from
-
BenchChem. (2025). Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.
-
Sigma-Aldrich. (2014). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
-
Fisher Scientific. (n.d.). Safety Data Sheet (Canada): 2-Amino-5-bromo-1,3,4-thiadiazole.
-
ChemicalBook. (n.d.). 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. Retrieved from
-
BenchChem. (2025). Avoiding decomposition of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole during workup.
-
BenchChem. (2025). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide.
-
CPAchem. (n.d.). Safety data sheet: 1,3,4-Thiadiazole, 2-methyl-5-(methylthio).
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-5-nitrothiazole.
-
BLDpharm. (n.d.). 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole. Retrieved from
-
Ossila. (2022). Safety Data Sheet: 4,7-bis(5-bromothiophen-2-yl)benzo[c]t[5][6][16]hiadiazole.
-
MilliporeSigma. (n.d.). 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. Retrieved from
-
Al-Ghorbani, M., et al. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles.... PMC.
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole. Retrieved from
-
ChemicalBook. (n.d.). Chemical Reactivity of 1,3,4-Thiadiazole. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-1,3,4-thiadiazole 97%. Retrieved from
-
da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
-
Upadhyay, P. K., & Mishra, P. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry.
-
Al-Juboori, A. A. (2020). Chemical properties of thiadiazole compounds. ResearchGate.
-
La Mura, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
-
PubChem. (n.d.). 2-Bromo-5-ethynyl-1,3,4-thiadiazole. Retrieved from
-
CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.). Google Patents.
-
La Mura, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
-
ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
-
Bentham Science Publishers. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development.
-
ResearchGate. (n.d.). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery | Request PDF.
-
PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from
-
Hilaris. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
Sources
- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole CAS#: 1339139-81-9 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. cpachem.com [cpachem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole | 1340313-49-6 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. fishersci.ca [fishersci.ca]
Technical Guide: Solubility Profile & Handling of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Executive Summary
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS: 1339139-81-9) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features a polar, electron-deficient 1,3,4-thiadiazole core substituted with a lipophilic cyclobutyl ring and a reactive bromine handle.
Understanding its solubility landscape is critical for three key workflows: nucleophilic substitution reactions (SnAr) , purification via recrystallization , and liquid-liquid extraction . This guide synthesizes empirical data from structural analogs with calculated physicochemical properties to provide an authoritative operational framework.
Physicochemical Snapshot
| Property | Value / Description | Source/Basis |
| Molecular Formula | C₆H₇BrN₂S | Stoichiometry |
| Molecular Weight | 219.10 g/mol | Calculated |
| Physical State | Solid (Low-melting) | Analog comparison (5-methyl: mp 105°C) |
| LogP (Predicted) | ~2.2 – 2.5 | Lipophilic cyclobutyl vs. Polar heterocycle |
| TPSA | ~26 Ų | Polar Surface Area (Thiadiazole N=N/S) |
| Key Solubility Driver | Amphiphilic Balance: The polar thiadiazole ring drives solubility in DMSO/alcohols, while the cyclobutyl group enables solubility in chlorinated solvents and ethers. |
Solubility Landscape
The solubility of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is dictated by the competition between the high-dipole thiadiazole ring and the non-polar cyclobutyl moiety.
Solvent Compatibility Matrix
| Solvent Class | Solubility | Operational Application |
| Polar Aprotic (DMSO, DMF, DMAc) | Excellent (>100 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions (SnAr) where high concentration is required to drive kinetics. |
| Chlorinated (DCM, Chloroform) | High (>50 mg/mL) | Transfer & Workup: Primary solvent for dissolving the crude solid after reaction; excellent for loading onto silica columns. |
| Esters & Ethers (Ethyl Acetate, THF) | Good (20–50 mg/mL) | Extraction: Ethyl Acetate is the gold standard for extracting this compound from aqueous reaction quenches. |
| Alcohols (Ethanol, Methanol) | Temperature Dependent (Low cold / High hot) | Recrystallization: The steep solubility curve makes Ethanol the solvent of choice for purification. |
| Alkanes (Hexane, Heptane) | Poor (<1 mg/mL) | Anti-Solvent: Used to precipitate the product from concentrated DCM or EtOAc solutions; mobile phase component for chromatography. |
| Water | Insoluble | Precipitation: Pouring reaction mixtures into crushed ice/water is the standard method for initial isolation. |
Technical Workflow: Solubility-Driven Protocols
This section details self-validating protocols for handling the compound based on its solubility profile.
Protocol A: Purification via Recrystallization (Ethanol)
Rationale: The cyclobutyl group disrupts crystal packing slightly more than a planar phenyl group, but the compound retains significant crystallinity. Ethanol provides the necessary polarity to dissolve the thiadiazole core at high temperatures while rejecting the lipophilic impurities at low temperatures.
-
Dissolution: Place the crude brown solid in a flask. Add Ethanol (95%) gradually while heating to reflux (approx. 78°C).
-
Saturation: Continue adding hot ethanol until the solid just dissolves. If "oiling out" occurs (common with cyclobutyl derivatives), add a small amount of Ethanol/Water (9:1) to increase polarity.
-
Filtration: Hot filter if insoluble black particulates (copper salts from Sandmeyer reaction) remain.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Validation: The formation of off-white to pale yellow needles indicates high purity.
Protocol B: Liquid-Liquid Extraction (Workup)
Rationale: The compound is neutral but the thiadiazole ring can be protonated by strong acids. Extraction must occur at neutral or slightly basic pH to prevent loss to the aqueous phase.
-
Quench: Pour the reaction mixture (typically in acetonitrile or acid) into Ice/Water .
-
Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃. Critical: Do not over-basify if ester groups are present on other scaffold parts.
-
Extraction: Extract 3x with Ethyl Acetate . DCM can be used but often forms emulsions with thiadiazole synthesis byproducts.
-
Wash: Wash combined organics with Brine to remove trapped water/DMF.
-
Drying: Dry over Na₂SO₄ (Anhydrous Magnesium Sulfate is also acceptable).
Visualizing the Solubility Logic
The following diagram illustrates the decision logic for purifying 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, leveraging its specific solubility properties.
Figure 1: Solubility-driven purification workflow.[1] The process relies on the compound's insolubility in water for initial isolation and its temperature-dependent solubility in ethanol for final polishing.
Mechanistic Insight: Why This Profile?
The solubility behavior is governed by the electronic push-pull of the molecule:
-
The 1,3,4-Thiadiazole Core: This ring is electron-deficient and highly polar due to the two nitrogen atoms and the sulfur atom. It acts as a hydrogen bond acceptor, which explains the high solubility in DMSO and Methanol .
-
The Cyclobutyl Group: Unlike a flat phenyl ring, the cyclobutyl ring is puckered and aliphatic. This adds significant lipophilicity (increasing LogP) without adding π-π stacking potential. This feature enhances solubility in DCM and Ether compared to its 5-phenyl analog, which is often less soluble due to strong intermolecular π-stacking.
-
The C-Br Bond: The bromine atom adds polarizability but reduces water solubility significantly compared to the amino-precursor (2-Amino-5-cyclobutyl-1,3,4-thiadiazole).
Synthesis Pathway Implications
The synthesis typically involves a Sandmeyer reaction (Amino
-
Solvent: Acetonitrile (MeCN) is the preferred solvent for this transformation because it dissolves both the organic precursor and the copper(II) bromide catalyst, ensuring a homogeneous reaction.
-
Workup: The shift from the polar Amino-thiadiazole (soluble in dilute acid) to the Bromo-thiadiazole (insoluble in acid) allows for easy monitoring via TLC (Hexane/EtOAc 4:1).
References
-
BenchChem. (2025).[2][3] Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. Retrieved from
-
ChemicalBook. (2025). 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Product Properties & CAS 1339139-81-9.[4] Retrieved from
-
PubChem. (2025). Compound Summary: 2-Bromo-5-ethynyl-1,3,4-thiadiazole (Analogous Structure). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-methyl-1,3,4-thiadiazole.[5] Retrieved from
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Vol 25.[6] Retrieved from
Sources
An In-Depth Technical Guide to 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development.[1][2][3][4] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other heterocycles like pyrimidines and oxadiazoles, make it a versatile building block for the design of novel therapeutic agents.[1][5] The 1,3,4-thiadiazole nucleus is a core component of numerous compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[4][6][7] This guide focuses on a specific, yet promising, derivative: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS No. 1339139-81-9), providing a comprehensive overview of its procurement, synthesis, and potential applications for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties and Supplier Information
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a halogenated heterocyclic compound with the molecular formula C₆H₇BrN₂S and a molecular weight of 219.1 g/mol .[8] While experimental data on its physical properties is limited, predicted values suggest a boiling point of 306.1±25.0 °C and a density of 1.721±0.06 g/cm³.[8]
Commercial Availability
For researchers seeking to procure this compound, a number of chemical suppliers offer 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. It is crucial to source materials from reputable vendors to ensure purity and consistency for experimental work. The following table summarizes known suppliers; however, pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | CAS Number | Additional Information |
| ChemicalBook | 1339139-81-9 | Lists Shanghai Haohong Pharmaceutical Co., Ltd. as a supplier.[8] |
| Sigma-Aldrich | 1339139-81-9 | Product offered through Enamine, with a reported purity of 95%. The physical form is noted as a liquid.[9] |
Synthetic Pathways: A Two-Step Approach to 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Step 1: Synthesis of 2-Amino-5-cyclobutyl-1,3,4-thiadiazole
The synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core is a well-documented transformation, typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.[10] A particularly effective method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the use of a mixed mineral acid medium.[11]
Reaction Scheme:
Figure 2: Sandmeyer Bromination to Yield the Final Product.
Detailed Experimental Protocol:
-
Diazotization: 2-Amino-5-cyclobutyl-1,3,4-thiadiazole is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature below 5°C to form the diazonium salt. The reaction is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Development
While specific biological activity data for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is not yet prevalent in the public domain, the broader class of 2,5-disubstituted 1,3,4-thiadiazoles has demonstrated a vast array of therapeutic potential. The presence of the bromo substituent at the 2-position and the cyclobutyl group at the 5-position provides a unique combination of lipophilicity and steric bulk that can be exploited in drug design.
The bromo group serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse chemical libraries for high-throughput screening. This is a critical aspect of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds.
Based on the known biological activities of related 1,3,4-thiadiazole derivatives, potential areas of investigation for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole and its subsequent derivatives include:
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. [6]* Antimicrobial Agents: The thiadiazole scaffold is present in several antibacterial and antifungal compounds.
-
Enzyme Inhibitors: The 1,3,4-thiadiazole nucleus is a key component of inhibitors for various enzymes, including carbonic anhydrases and kinases.
Conclusion and Future Outlook
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole represents a valuable and largely unexplored building block for medicinal chemistry and drug discovery. Its straightforward, albeit not yet explicitly published, synthetic route makes it an accessible starting material for research laboratories. The true potential of this compound lies in its utility as a scaffold for the creation of novel, biologically active molecules. As the demand for new therapeutic agents continues to grow, the exploration of unique chemical spaces, such as that offered by 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, will be paramount in the quest for next-generation medicines. It is anticipated that future research will unveil the specific biological targets and therapeutic applications of this promising heterocyclic compound.
References
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
a review on biological activities: 1,3,4- thiadiazole and its derivatives. Rasayan Journal of Chemistry. [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. [Link]
- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science Publishers. [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. [Link]
-
Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum. PubMed. [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. [Link]
-
Cloning, high-level expression, purification, and properties of a novel endo-beta-1,4-mannanase from Bacillus subtilis G1 in Pichia pastoris. PubMed. [Link]
-
Ultra-large virtual screening unveils potent agonists of the neuromodulatory orphan receptor GPR139. ResearchGate. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]
-
Chloride Binding Properties of a Macrocyclic Receptor Equipped with an Acetylide Gold(I) Complex: Synthesis, Characterization, Reactivity, and Cytotoxicity Studies. MDPI. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. dovepress.com [dovepress.com]
- 8. 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole CAS#: 1339139-81-9 [m.chemicalbook.com]
- 9. 2-bromo-5-cyclobutyl-1,3,4-thiadiazole | 1339139-81-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole from Thiosemicarbazide
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, a valuable building block for drug discovery and development. The protocol details a reliable two-step pathway commencing with the acid-catalyzed cyclocondensation of thiosemicarbazide with cyclobutanecarboxylic acid to yield a 2-amino-1,3,4-thiadiazole intermediate. This is followed by a robust Sandmeyer-type reaction to efficiently install the bromo-substituent. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety considerations.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages: the formation of the heterocyclic core followed by its functionalization.
Diagram 1: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 2-Amino-5-cyclobutyl-1,3,4-thiadiazole
Principle & Mechanism
The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is a classic acid-catalyzed cyclodehydration reaction.[4][5] The process is initiated by the formation of a 1-(cyclobutanecarbonyl)thiosemicarbazide intermediate through the reaction of thiosemicarbazide with cyclobutanecarboxylic acid. Under the stringent dehydrating conditions provided by a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), this intermediate undergoes intramolecular cyclization.[6][7] The sulfur atom attacks the carbonyl carbon, and subsequent elimination of a water molecule yields the stable aromatic 1,3,4-thiadiazole ring.
The choice of acidic conditions is paramount; it decisively directs the cyclization towards the 1,3,4-thiadiazole isomer.[8] Attempting this cyclization under basic conditions would favor the formation of the corresponding 1,2,4-triazole-3-thiol, an isomeric byproduct.[6]
Diagram 2: Mechanism of 1,3,4-thiadiazole ring formation.
Detailed Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Thiosemicarbazide | 91.13 | 9.11 g | 1.0 |
| Cyclobutanecarboxylic Acid | 100.12 | 10.01 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~25 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Sol. | - | As needed | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (9.11 g, 100 mmol) and cyclobutanecarboxylic acid (10.01 g, 100 mmol).
-
Acid Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (~25 mL) with continuous stirring. The addition is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain reflux for 3-5 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.[9]
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 2-amino-5-cyclobutyl-1,3,4-thiadiazole.
Part 2: Synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Principle & Mechanism
The conversion of the 2-amino group to a 2-bromo group is efficiently achieved via a Sandmeyer-type reaction.[10][11] This transformation is a cornerstone of aromatic and heteroaromatic chemistry for installing halides.
-
Diazotization: The process begins with the in situ formation of a diazonium salt. The 2-amino group of the thiadiazole intermediate reacts with a nitrite source, such as tert-butyl nitrite (t-BuONO), in the presence of a copper(I) bromide catalyst in an aprotic solvent like acetonitrile.[12] This must be done at low temperatures (0-10 °C) to ensure the stability of the reactive diazonium intermediate.[13]
-
Radical Displacement: The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, which fragments to release dinitrogen gas (N₂) and form a highly reactive aryl radical. This radical then rapidly abstracts a bromine atom from the newly formed copper(II) species to yield the final 2-bromo-1,3,4-thiadiazole product and regenerate the Cu(I) catalyst, completing the catalytic cycle.[11]
Diagram 3: Simplified mechanism of the Sandmeyer bromination.
Detailed Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Amino-5-cyclobutyl-1,3,4-thiadiazole | 169.25 | 8.46 g | 1.0 |
| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 1.2 |
| tert-Butyl Nitrite (t-BuONO) | 103.12 | 7.73 g (8.9 mL) | 1.5 |
| Acetonitrile (anhydrous) | 41.05 | ~150 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Sol. | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask fitted with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-5-cyclobutyl-1,3,4-thiadiazole (8.46 g, 50 mmol) and copper(I) bromide (8.61 g, 60 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (~150 mL) to the flask. Stir the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Nitrite Addition: Add tert-butyl nitrite (8.9 mL, 75 mmol) to the dropping funnel. Add the nitrite dropwise to the stirred suspension over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (~100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-bromo-5-cyclobutyl-1,3,4-thiadiazole.
Critical Safety Precautions
-
Diazonium Salts: Diazonium salts can be explosive, particularly when isolated in a dry state. This protocol uses an in situ procedure to minimize risk, but the reaction should always be conducted behind a blast shield.
-
Reagent Toxicity: tert-Butyl nitrite is volatile, flammable, and toxic. Copper salts are harmful. Handle all reagents in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Temperature Control: The diazotization step is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium intermediate.
Data Summary
| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield |
| 1 | Cyclization | Thiosemicarbazide, Cyclobutanecarboxylic Acid, H₂SO₄ | Reflux | 3-5 h | 75-85% |
| 2 | Bromination | 2-Amino-thiadiazole, t-BuONO, CuBr | 0 °C → RT | 3-4 h | 60-75% |
References
- BenchChem. (2025). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. BenchChem Technical Support.
- Krutosikova, A., & Dandarova, M. (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Facultatis Pharmaceuticae Universitatis Comenianae.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. BenchChem.
- da Silva, A. L., et al. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.
- CN114195736B. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.
- Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia.
- Schäfer, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- BenchChem. (n.d.). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. BenchChem.
- Various Authors. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC.
- Various Authors. (n.d.). Product Class 12: 1,3,4-Thiadiazoles. Thieme.
- Various Authors. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. IJRASET.
- Various Authors. (n.d.). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry.
- Various Authors. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. International Journal of Pharmacy and Technology.
- Various Authors. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.
- Various Authors. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
- Various Authors. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Mansoura University.
Sources
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. bu.edu.eg [bu.edu.eg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
Application Note: Nucleophilic Substitution of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Strategic Overview: The "Privileged" Scaffold
This guide details the synthetic manipulation of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole , a high-value scaffold in medicinal chemistry.
Why This Molecule Matters
The 1,3,4-thiadiazole ring is a "privileged structure" capable of binding to multiple receptor types with high affinity. However, the specific inclusion of the cyclobutyl group at the C5 position represents a strategic design choice in lead optimization:
-
Bioisosterism: It acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, improving metabolic stability against CYP450 oxidation while maintaining hydrophobic binding interactions.
-
Vector Control: The rigidity of the cyclobutyl ring projects substituents into a defined spatial region, distinct from flexible alkyl chains.
-
Reactivity: The C2-Bromine is highly activated for Nucleophilic Aromatic Substitution (
), allowing for rapid library generation (Parallel Medicinal Chemistry).
Mechanistic Principles: on Electron-Deficient Heterocycles
Understanding the electronic environment is crucial for success. The 1,3,4-thiadiazole ring is electron-deficient (
The Reaction Pathway:
-
Activation: The electronegative nitrogens at positions 3 and 4 pull electron density away from C2, making it highly electrophilic.
-
Addition: A nucleophile (amine, thiol, alkoxide) attacks C2.
-
Stabilization: The resulting anionic intermediate (Meisenheimer complex) is stabilized by the ring nitrogens.
-
Elimination: The bromide is a good leaving group, restoring aromaticity.
Visualization: Reaction Mechanism
The following diagram illustrates the critical transition states and electron flow during the substitution process.
Figure 1: Step-wise mechanism of
Experimental Protocols
These protocols are designed for high-yield synthesis and reproducibility . They are optimized to prevent common side reactions such as ring opening or polymerization.
Method A: C-N Bond Formation (Amination)
Primary application: Synthesis of kinase inhibitors and GPCR ligands.
Reagents:
-
Substrate: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous)
Protocol:
-
Charge: In a reaction vial, dissolve the thiadiazole substrate in EtOH (0.2 M concentration).
-
Add: Add the amine followed by the base (DIPEA).
-
Heat:
-
Reactive Amines (e.g., Morpholine, Pyrrolidine): Heat to 60°C for 2-4 hours.
-
Anilines/Steric Amines: Heat to reflux (80°C) or use Microwave irradiation (100°C, 30 min).
-
-
Monitor: Check via LC-MS. Look for the disappearance of the bromide peak (M+2 pattern absent).
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Insight: Avoid using strong mineral bases (NaOH) with primary amines at high temperatures, as this can sometimes lead to ring cleavage of the thiadiazole.
Method B: C-S Bond Formation (Thiolation)
Primary application: Synthesis of thioether-linked conjugates.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Thiol / Thiophenol (1.1 equiv)
-
Base:
(1.5 equiv) or (for faster rates) -
Solvent: DMF or DMSO (anhydrous)
Protocol:
-
Pre-activation: Dissolve the thiol in DMF. Add the carbonate base and stir at RT for 15 min to generate the thiolate anion.
-
Addition: Add the 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole solution dropwise to the thiolate mixture.
-
Reaction: Stir at Room Temperature (RT) for 2-6 hours. Heating (50°C) is only required for bulky thiols.
-
Quench: Pour into ice-water. The product often precipitates as a solid.
-
Isolation: Filter the solid or extract with DCM.
Method C: C-O Bond Formation (Etherification)
Primary application: Bioisosteres of esters/amides.
Reagents:
-
Nucleophile: Alcohol (1.5 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
Solvent: THF (0°C to RT)
Protocol:
-
Deprotonation: To a suspension of NaH in dry THF at 0°C, add the alcohol dropwise. Stir for 30 min until
evolution ceases. -
Coupling: Add the thiadiazole substrate (dissolved in minimal THF).
-
Reaction: Allow to warm to RT. Monitor closely; these reactions are fast.
-
Workup: Quench carefully with saturated
. Extract with EtOAc.[1]
Optimization & Troubleshooting Guide
Use the following decision matrix to select conditions based on your specific nucleophile and constraints.
Figure 2: Decision tree for reaction condition optimization.
Solvent & Base Compatibility Table
| Nucleophile Class | Preferred Solvent | Preferred Base | Temperature | Notes |
| Aliphatic Amines | Ethanol, THF | DIPEA, TEA | 60°C | Cleanest reaction; high yields. |
| Anilines | 1,4-Dioxane, DMSO | 100°C | Requires higher temp due to lower nucleophilicity. | |
| Thiols | DMF, MeCN | RT | Avoid oxidation to disulfides by degassing solvents. | |
| Alcohols | THF, DMF | NaH, KOtBu | 0°C | Strictly anhydrous conditions required. |
Safety & Handling
-
Lachrymator Potential: While the cyclobutyl analog is less volatile than methyl analogs, brominated thiadiazoles can be irritating to mucous membranes. Handle in a fume hood.
-
Sensitizers: Many thiadiazoles are skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Waste: Segregate halogenated organic waste.
References
-
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: A privileged structure in medicinal chemistry. Journal of Receptor and Signal Transduction. Link
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles and reactivity profiles. Link
-
BenchChem. Technical Guide: Synthesis and Reactivity of 2-Bromo-5-substituted-1,3,4-thiadiazoles. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54367809 (2-Bromo-5-cyclobutyl-1,3,4-thiadiazole). Link
-
Yang, S. J., et al. (2013).[2] Regioselective synthesis of 2-amino-1,3,4-thiadiazoles via cyclization. Journal of Organic Chemistry. Link
Sources
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Executive Summary & Chemical Rationale
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for oxadiazoles, esters, and amides. Functionalizing this core via palladium-catalyzed C–C bond formation is a critical workflow for late-stage lead optimization.
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole presents a unique synthetic profile. The highly electron-deficient nature of the 1,3,4-thiadiazole ring significantly accelerates the oxidative addition of the C–Br bond to the palladium catalyst. However, this same electron deficiency makes the ring susceptible to hydrolytic degradation under harshly basic conditions. Furthermore, the heteroatoms (sulfur and nitrogen) within the ring can act as competitive ligands, potentially poisoning the palladium catalyst. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to successfully couple this substrate.
Mechanistic Causality & Catalyst Selection
The Suzuki-Miyaura coupling of heteroaryl halides proceeds via a well-established three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination . When applying this to 2-bromo-1,3,4-thiadiazoles, specific mechanistic nuances dictate reagent selection:
-
Oxidative Addition: The electron-withdrawing thiadiazole ring makes the C2–Br bond highly reactive. Pd(0) readily inserts into this bond.
-
Transmetalation (Rate-Determining Step): This step requires a base to activate the arylboronic acid into a reactive boronate complex. Because 1,3,4-thiadiazoles can degrade in strong aqueous bases (like NaOH or Cs₂CO₃) at elevated temperatures, milder bases such as Na₂CO₃ or K₂CO₃ are strictly preferred .
-
Reductive Elimination: The cyclobutyl group at the C5 position provides lipophilicity but is sterically distant from the C2 reaction center, meaning it exerts minimal steric hindrance during the final C–C bond formation.
Mitigating Catalyst Poisoning: The sulfur atom in the thiadiazole core has a high affinity for palladium. If monodentate ligands (e.g., PPh₃) are used, the thiadiazole can displace the ligand, leading to catalyst aggregation and precipitation (Pd-black). Utilizing a bidentate ligand like dppf (in Pd(dppf)Cl₂) creates a sterically saturated coordination sphere that prevents this off-target binding .
Caption: Catalytic cycle of Suzuki-Miyaura coupling for 2-bromo-1,3,4-thiadiazole derivatives.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling 2-bromo-1,3,4-thiadiazole derivatives with standard arylboronic acids, highlighting the causality behind yield variations.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Mechanistic Observation |
| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (aq) | 1,4-Dioxane | 90 | 85–95 | Bidentate ligand prevents thiadiazole S/N coordination; optimal for general substrates. |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (aq) | Toluene/EtOH | 90 | 75–85 | Monodentate ligands are susceptible to partial catalyst poisoning by the thiadiazole core. |
| Pd₂(dba)₃ + XPhos | K₃PO₄ (aq) | DMF | 100 | 80–90 | Highly active system; necessary for sterically hindered ortho-substituted boronic acids. |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | Toluene | 100 | < 40 | Strong base (Cs₂CO₃) at high temperatures leads to thiadiazole ring degradation/hydrolysis. |
Experimental Protocols (Self-Validating Systems)
The following workflow utilizes the optimized Pd(dppf)Cl₂ system. It is designed as a self-validating protocol , meaning each step includes an observable check to confirm chemical integrity before proceeding.
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
-
Action: In a 20 mL oven-dried Schlenk tube, add 2-bromo-5-cyclobutyl-1,3,4-thiadiazole (1.0 equiv, 1.0 mmol), the selected arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation. Pd(dppf)Cl₂ is selected to enforce tight bidentate coordination, preventing thiadiazole-induced catalyst poisoning.
-
Validation Check: The mixture should be a dry, free-flowing powder. If the boronic acid appears clumpy or glassy, it may have dehydrated into unreactive boroxines; verify its integrity via ¹H-NMR before use.
Step 2: Solvent & Base Addition
-
Action: Add 4 mL of 1,4-dioxane to the flask. In a separate vial, dissolve Na₂CO₃ (2.0 equiv, 2.0 mmol) in 1 mL of deionized water. Sparge both solutions with N₂ gas for 15 minutes prior to combination, then add the aqueous base to the Schlenk tube via syringe.
-
Causality: 1,4-Dioxane provides excellent solubility for both the organic substrates and the catalyst, while the aqueous phase dissolves the base required to form the reactive boronate species for transmetalation.
-
Validation Check: Upon adding the degassed solvent, the solution should turn a characteristic reddish-orange (indicating an active Pd complex). A rapid shift to opaque black indicates catalyst crashing (Pd-black formation) due to oxygen ingress.
Step 3: Reaction Heating & Monitoring
-
Action: Seal the tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic (dioxane) and aqueous phases, facilitating the base-mediated transmetalation across the phase boundary.
-
Validation Check: Monitor via LC-MS. The reaction is complete when the peak corresponding to 2-bromo-5-cyclobutyl-1,3,4-thiadiazole (expected isotopic pattern m/z ~219/221[M+H]⁺) is completely consumed, replaced by the target product mass.
Step 4: Workup & Purification
-
Action: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Causality: Aqueous washing removes the inorganic boron salts and excess base, preventing streaking during chromatography.
-
Validation Check: TLC of the crude mixture should show a distinct, UV-active product spot that is typically more polar than the starting bromide but less polar than the baseline-bound boronic acid.
Troubleshooting & Causality
-
Observation: Formation of Pd-black (precipitation of elemental palladium) within the first 30 minutes.
-
Causality: Indicates catalyst deactivation, typically due to insufficient degassing (oxygen presence) or ligand stripping by the thiadiazole sulfur atom.
-
Resolution: Ensure rigorous sparging of solvents with N₂. If using a monodentate catalyst like Pd(PPh₃)₄, switch to the bidentate Pd(dppf)Cl₂ to enforce tighter ligand binding.
-
-
Observation: High levels of protodeboronation (formation of Ar–H instead of the target Ar-Thiadiazole).
-
Causality: The boronic acid is undergoing hydrolysis faster than transmetalation. This is exacerbated by overly strong bases or excessive water.
-
Resolution: Reduce the water content in the solvent mixture or switch to a milder base (e.g., K₃PO₄). Alternatively, utilize the pinacol ester (BPin) derivative of the boronic acid, which is significantly more stable against protodeboronation.
-
-
Observation: Incomplete conversion despite active catalyst (solution remains orange/red).
-
Causality: Poor biphasic mixing is preventing the aqueous base from interacting with the organic-soluble palladium intermediates.
-
Resolution: Increase the stirring rate to >1000 rpm or add a phase-transfer catalyst (e.g., TBAB, 10 mol%) to facilitate base transport into the organic layer.
-
References
-
Title: Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Source: Chemistry - A European Journal (via PubMed Central) URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery Source: ACS Omega URL: [Link]
Application Note: Strategic Utilization of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole in Drug Discovery
Executive Summary
This guide details the application of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (referred to herein as Scaffold-A ) as a high-value building block in modern drug discovery.[1]
In the current landscape of medicinal chemistry, "escaping flatland" (increasing
-
The 1,3,4-Thiadiazole Core: An electron-deficient, aromatic bioisostere of pyrimidine and pyridazine, capable of specific hydrogen bonding and
-interactions.[1] -
The Cyclobutyl Group: A conformationally restricted, lipophilic spacer that acts as a superior bioisostere to tert-butyl or isopropyl groups, offering improved metabolic stability over linear alkyl chains.[1]
-
The C2-Bromine Handle: A highly reactive site for divergent synthesis via Nucleophilic Aromatic Substitution (
) or Metal-Catalyzed Cross-Coupling (MCCC).
Chemical Profile & Structural Logic[1][3]
Physicochemical Properties
Scaffold-A is designed to lower molecular weight overhead while maximizing binding vectors.
| Property | Value (Approx.) | Drug Discovery Relevance |
| Formula | -- | |
| MW | 219.10 g/mol | Leaves room for heavy functionalization (Rule of 5).[1] |
| LogP | ~2.3 | Optimal lipophilicity for membrane permeability.[1] |
| TPSA | ~26 Ų | Low polar surface area; good CNS penetration potential.[1] |
| Rotatable Bonds | 1 | High rigidity reduces entropic penalty upon binding.[1] |
The Cyclobutyl Advantage
Unlike a standard n-butyl or tert-butyl group, the cyclobutyl ring in Scaffold-A provides:
-
Metabolic Blocking: The strained ring is less prone to cytochrome P450 oxidation compared to linear alkyl chains.
-
Vector Orientation: The angle of the substituents on the cyclobutyl ring creates a unique 3D vector, distinct from the planar phenyl ring, allowing the molecule to probe specific hydrophobic pockets.
Synthetic Workflows
The electron-deficient nature of the 1,3,4-thiadiazole ring activates the C2-position, making the bromine an excellent leaving group.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from Scaffold-A .
Figure 1: Divergent synthetic pathways for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole functionalization.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Introduction of primary or secondary amines (e.g., piperazines, morpholines) to create polar "head" groups.[1] Mechanism: The thiadiazole nitrogens pull electron density, making C2 highly electrophilic.[1]
Reagents:
-
Scaffold-A (1.0 eq)[1]
-
Amine nucleophile (1.2 – 1.5 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]
-
Solvent: DMSO or DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve Scaffold-A in DMSO (0.2 M concentration) in a microwave-safe vial or round-bottom flask.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction:
-
Method A (Thermal): Heat to 80°C for 4–12 hours. Monitor by LCMS.[1]
-
Method B (Microwave): Irradiate at 100°C for 30–60 minutes.
-
-
Workup: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), and 1x with brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: While 1,3,4-thiadiazoles are generally stable, avoid strong aqueous hydroxide bases (NaOH/KOH) at high temperatures, as this can lead to ring cleavage.[1] Use carbonate or amine bases.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Extension of the carbon skeleton (biaryl systems) for kinase inhibitors or protein-protein interaction inhibitors. Challenge: Sulfur atoms in the thiadiazole ring can coordinate to Palladium, potentially poisoning the catalyst.
Reagents:
-
Scaffold-A (1.0 eq)[1]
-
Aryl Boronic Acid/Ester (1.2 eq)[1]
-
Catalyst:
(5 mol%) OR (5-10 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.
-
Solvent Degassing: Sparging 1,4-dioxane with Argon for 15 minutes is mandatory to prevent homocoupling and oxidation.[1]
-
Mixing: Add Scaffold-A , Boronic acid, and Catalyst to the vessel.
-
Activation: Add the degassed solvent and aqueous base.
-
Reaction: Heat to 90–100°C for 2–6 hours.
-
Scavenging: After cooling, filter through a Celite pad to remove Palladium black.[1]
-
Purification: Silica gel chromatography.
Expert Insight: If the standard
Quality Control & Validation
When validating the synthesized library members, rely on the following analytical markers:
-
1H NMR (DMSO-d6):
-
Cyclobutyl Methine: Look for a quintet/multiplet around
3.8 – 4.2 ppm.[1] This confirms the integrity of the cyclobutyl attachment. -
Ring Protons: The thiadiazole ring has no protons, simplifying the aromatic region. Any new aromatic peaks belong to the coupled partner.
-
-
13C NMR:
-
C2 (Thiadiazole): Typically shifts from ~140 ppm (C-Br) to ~165-170 ppm upon amine substitution (
).[1]
-
-
LCMS:
-
Bromine Isotope Pattern: The starting material will show a distinct 1:1 doublet (M and M+2). The disappearance of this pattern confirms the displacement of Bromine.
-
References
-
Thiadiazole as a Privileged Scaffold
-
Cyclobutyl Bioisosteres
-
Palladium Catalysis on Sulfur Heterocycles
-
Nucleophilic Substitution on Thiadiazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole in Drug Discovery
Executive Summary & Scientific Rationale
The 1,3,4-thiadiazole core is a highly privileged scaffold in medicinal chemistry, frequently leveraged for its robust metabolic stability and ability to act as a bioisostere for various aromatic systems[1]. Specifically, 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is an advanced building block where the cyclobutyl moiety imparts targeted lipophilicity, making it highly desirable for central nervous system (CNS) and antimicrobial drug development.
While 2-halo-1,3,4-thiadiazoles can undergo nucleophilic aromatic substitution (S_NAr) with highly nucleophilic, unhindered aliphatic amines, this pathway often fails or requires destructively harsh conditions when employing anilines, amides, or sterically hindered secondary amines[2]. To access these valuable chemical spaces, the Buchwald-Hartwig cross-coupling reaction is the premier synthetic strategy[3]. This application note details the mechanistic causality, optimized conditions, and validated protocols for the palladium-catalyzed amination of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole.
Mechanistic Insights: Navigating Heteroatom Chelation
Executing a Buchwald-Hartwig amination on a 1,3,4-thiadiazole ring presents unique mechanistic challenges that dictate experimental choices.
-
Accelerated Oxidative Addition: The highly electron-deficient nature of the 1,3,4-thiadiazole ring drastically lowers the activation barrier for the oxidative addition of the Pd(0) catalyst into the C–Br bond[1].
-
The Chelation Trap (Catalyst Poisoning): The primary mode of failure in this reaction is catalyst deactivation. The multiple heteroatoms (nitrogen and sulfur) within the thiadiazole ring can tightly chelate the palladium center, effectively trapping the catalyst in an off-cycle resting state[4].
-
Ligand Causality: To prevent this chelation trap, the use of large, flexible, electron-rich dialkylbiaryl phosphine ligands—such as RuPhos or BrettPhos —is mandatory[5]. The extreme steric bulk of the dicyclohexylphosphino and diisopropoxybiphenyl groups shields the palladium center from unwanted heteroatom coordination while simultaneously forcing the critical reductive elimination step to release the product[6].
-
Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) can cause ring-opening or degradation of the base-sensitive thiadiazole core. Therefore, milder inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly preferred[2].
Mechanistic Visualization
Catalytic cycle of Buchwald-Hartwig amination highlighting the heteroatom chelation trap.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole with a model hindered secondary amine. The data clearly demonstrates the superiority of the RuPhos ligand system in preventing substrate degradation and maximizing yield[5].
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 65 | Moderate conversion; some catalyst stalling. |
| 2 | Pd(OAc)₂ (5) | BINAP (5) | NaOt-Bu (2.0) | Toluene | 100 | 22 | Severe substrate degradation due to strong base. |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 94 | Optimal; clean conversion, no chelation trapping. |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-AmylOH | 100 | 88 | Viable alternative using a greener solvent system. |
Experimental Workflow & Protocol
Workflow Logic
Step-by-step experimental workflow for the amination of 1,3,4-thiadiazole derivatives.
Step-by-Step Methodology (Self-Validating System)
Note: This protocol is optimized for a 1.0 mmol scale.
Step 1: Inertion and Reagent Charging
-
Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar and cool it under a continuous stream of dry Argon.
-
Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the tube with:
-
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (219.1 mg, 1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)
-
RuPhos (18.7 mg, 0.04 mmol, 4 mol%)
-
Anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv)
-
Validation Check: The solid mixture should appear dark purple/brown due to the Pd₂(dba)₃.
-
Step 2: Amine Addition and Catalyst Activation 3. Seal the Schlenk tube with a rubber septum and remove it from the glovebox. 4. Inject 4.0 mL of anhydrous, degassed 1,4-dioxane via syringe. 5. Inject the desired amine (1.2 mmol, 1.2 equiv). If the amine is a solid, it should be added during Step 1. 6. Stir the mixture at room temperature for 5 minutes.
-
Validation Check: A color shift from dark purple to a reddish-orange hue indicates the successful formation of the active L-Pd(0) complex[3].
Step 3: Cross-Coupling Reaction 7. Replace the septum with a Teflon screwcap under positive Argon flow. 8. Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. 9. Stir vigorously (800 rpm) for 12 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material peak (C-Br) should completely disappear, replaced by a more polar product spot.
Step 4: Workup and Purification 10. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. 11. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to afford the pure 2-amino-5-cyclobutyl-1,3,4-thiadiazole derivative.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Mechanistic Insights and Protocols for the Nucleophilic Aromatic Substitution of 2-Bromo-1,3,4-thiadiazoles with Amines
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, exhibiting a broad spectrum of biological activities, including kinase inhibition and anti-parasitic properties. A critical synthetic vector for functionalizing this scaffold is the introduction of diverse amine moieties at the C2 position. Because of the highly electron-deficient nature of the 1,3,4-thiadiazole ring, this transformation is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) using 2-bromo-1,3,4-thiadiazole as the electrophilic coupling partner[1].
This application note details the mechanistic causality, kinetic optimization, and validated protocols for executing this amination, providing drug development professionals with a robust framework for library synthesis.
Mechanistic Framework: The SNAr Pathway
The success of the SNAr reaction on 2-bromo-1,3,4-thiadiazoles relies on the unique electronic topology of the heterocycle. The presence of two electronegative nitrogen atoms (N3 and N4) and a sulfur atom synergistically withdraws electron density from the C2 and C5 carbons via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, priming the C2 position for nucleophilic attack.
The reaction proceeds via a classical two-step addition-elimination mechanism:
-
Nucleophilic Attack (Rate-Limiting): The lone pair of the amine attacks the C2 carbon, disrupting aromaticity to form a negatively charged Meisenheimer-like intermediate. The negative charge is highly stabilized by delocalization onto the adjacent N3 nitrogen.
-
Bromide Elimination (Fast): The intermediate collapses, expelling the bromide anion (an excellent leaving group) and restoring the thermodynamic stability of the aromatic system.
Logic flow of the SNAr mechanism for 2-bromo-1,3,4-thiadiazoles.
Kinetic Optimization & Parameter Selection
The choice of solvent, base, and temperature is not arbitrary; it is dictated by the steric and electronic properties of the incoming amine.
-
Base Selection: A base is strictly required to act as an acid scavenger for the generated hydrobromic acid (HBr). Without it, the HBr will protonate the unreacted amine, neutralizing its nucleophilicity and halting the reaction. For aliphatic amines, N,N-diisopropylethylamine (DIPEA) is preferred as it is non-nucleophilic and prevents side reactions[2]. For less reactive or sterically hindered amines, inorganic bases like K₂CO₃ are optimal[3].
-
Solvent Selection: Polar protic solvents like n-butanol are highly effective for aliphatic amines because they stabilize the polar transition state through hydrogen bonding and allow for high-temperature reflux (117 °C) without pressurized vessels[2]. Conversely, polar aprotic solvents like DMF are utilized with inorganic bases to enhance the naked nucleophilicity of the amine[3].
Table 1: Optimization Matrix for SNAr Conditions
| Reaction Parameter | Option A (Aliphatic Amines) | Option B (Aromatic Amines) | Option C (Sterically Hindered) |
| Solvent | n-Butanol | Ethanol / Isopropanol | DMF / DMSO |
| Base | DIPEA (4.0 eq) | Triethylamine (3.0 eq) | K₂CO₃ (1.2 - 2.0 eq) |
| Temperature | 120 °C | 80 °C (Reflux) | 90 °C |
| Time | 1 - 2 hours | 4 - 6 hours | 18+ hours |
| Typical Yield | 75 - 85% | 60 - 70% | 50 - 65% |
| Reference Application | IRAK4 Inhibitors[2] | TbPTR1 Inhibitors[4] | PIEZO1 Rescue[3] |
Validated Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazoles
The following protocol describes a self-validating system for the synthesis of complex 2-amino-1,3,4-thiadiazoles, specifically adapted from the synthesis of IRAK4 inhibitor intermediates[2].
Step-by-Step Methodology
Step 1: Reagent Preparation & In Situ Free-Basing
-
Action: To a reaction vial, add 2-bromo-1,3,4-thiadiazole (1.0 eq, e.g., 0.61 mmol) and the amine hydrochloride salt (e.g., N-(piperidin-4-yl)acetamide hydrochloride, 2.5 eq). Suspend the mixture in n-butanol (0.5 M relative to the electrophile).
-
Causality: An excess of the amine ensures complete consumption of the 2-bromo-1,3,4-thiadiazole, which is critical because unreacted brominated starting material often co-elutes with the product during chromatography.
-
Action: Add DIPEA (4.0 eq) dropwise at room temperature.
-
Causality: DIPEA serves a dual purpose: it free-bases the amine hydrochloride salt in situ to generate the active nucleophile, and it acts as the stoichiometric sink for the HBr byproduct.
Step 2: Thermal Activation
-
Action: Seal the vial and heat the reaction mixture thermally at 120 °C for 1 to 2 hours[2].
-
Causality: The high activation energy required to break the aromaticity of the thiadiazole ring and form the Meisenheimer complex necessitates elevated thermal input.
Step 3: In-Process Control (IPC) & Validation
-
Action: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
-
Self-Validation Logic: 2-Bromo-1,3,4-thiadiazole exhibits a highly distinct 1:1 isotopic doublet in the mass spectrum due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, coupled with the emergence of the product mass (M+H)⁺, provides absolute confirmation that the SNAr substitution is complete.
Step 4: Aqueous Workup & Purification
-
Action: Cool the mixture to room temperature and concentrate in vacuo to remove the n-butanol. Partition the crude residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The aqueous wash efficiently removes the polar DIPEA hydrobromide salts and the excess water-soluble amine, leaving the crude product highly enriched in the organic phase. Purify the residue via flash column chromatography (DCM/MeOH gradient) to yield the pure 2-amino-1,3,4-thiadiazole derivative.
Step-by-step experimental workflow for thiadiazole amination.
Pharmaceutical Applications
The robust nature of this amination protocol has enabled the synthesis of several high-value therapeutic candidates:
-
TbPTR1 Inhibitors: 5-amino-2-bromo-1,3,4-thiadiazoles have been reacted with alkylamines to synthesize biphenyl-thiadiazole-2,5-diamines. These compounds act as mid-micromolar inhibitors of Trypanosoma brucei pteridine reductase 1 (TbPTR1), potentiating the antitrypanosomal activity of methotrexate in the treatment of African sleeping sickness[4].
-
IRAK4 Inhibitors: The SNAr reaction is a cornerstone in assembling Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which modulate the IL-1/TLR signaling cascade to treat severe inflammatory conditions and gastrointestinal infections[2][5].
-
PIEZO1 Channel Modulators: Amination of 2-bromo-1,3,4-thiadiazoles using K₂CO₃ in DMF at 90 °C has generated small molecules capable of functional rescue in PIEZO1 channel variants associated with generalized lymphatic dysplasia (GLD)[3].
References
-
Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. nih.gov. 4
-
Product Class 12: 1,3,4-Thiadiazoles. thieme-connect.de. 1
-
JP2021535089A - Thiadiazole IRAK4 inhibitor. google.com/patents. 5
-
US11702414B2 - Thiadiazole IRAK4 inhibitors. google.com/patents. 2
-
Small-molecule functional rescue of PIEZO1 channel variants associated with generalised lymphatic dysplasia. medRxiv.org. 3
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US11702414B2 - Thiadiazole IRAK4 inhibitors - Google Patents [patents.google.com]
- 3. medrxiv.org [medrxiv.org]
- 4. Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2021535089A - Thiadiazole IRAK4 inhibitor - Google Patents [patents.google.com]
Application Note: High-Fidelity Preparation of Cyclobutyl-Thiadiazole Scaffolds
Abstract & Strategic Overview
The incorporation of cyclobutane rings into drug scaffolds represents a critical strategy in modern medicinal chemistry to "escape from Flatland." Unlike aromatic rings, the cyclobutyl moiety offers significant
This Application Note details the synthesis of cyclobutyl-thiadiazole intermediates, a structural motif validated by the clinical candidate Telaglenastat (CB-839) , a first-in-class glutaminase inhibitor. We focus on two primary regioisomers:
-
2-Cyclobutyl-1,3,4-thiadiazoles: The specific core found in glutaminase inhibitors.
-
3-Cyclobutyl-1,2,4-thiadiazoles: An alternative bioisostere for amide bonds.
Mechanistic Pathway & Workflow
The following diagram outlines the critical decision points in the synthetic pathway, specifically for the 1,3,4-isomer construction.
Figure 1: Synthetic workflow for 2-cyclobutyl-1,3,4-thiadiazoles highlighting the divergence in cyclization strategies.
Protocol A: Synthesis of 2-Cyclobutyl-1,3,4-Thiadiazoles
Targeting the Telaglenastat (CB-839) Core Scaffold
This protocol utilizes a "bottom-up" approach via a diacylhydrazine intermediate. While dehydrative cyclization using POCl
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Cyclobutanecarboxylic acid (CAS: 3721-95-7)
-
Hydrazine hydrate (64-65% in water)
-
CDI (1,1'-Carbonyldiimidazole)
-
Lawesson’s Reagent (CAS: 19172-47-5)
-
Solvents: THF (anhydrous), Toluene (anhydrous), DCM.
Step 1: Formation of Cyclobutanecarbohydrazide
Rationale: Direct reaction of esters with hydrazine can be sluggish with cyclobutanes due to steric bulk. CDI activation ensures complete conversion.
-
Activation: In a flame-dried round-bottom flask under N
, dissolve cyclobutanecarboxylic acid (10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL). Add CDI (11.0 mmol, 1.1 equiv) portion-wise.-
Observation: Evolution of CO
gas. Stir at RT for 1 hour until gas evolution ceases.
-
-
Hydrazine Addition: Cool the solution to 0°C. Add hydrazine hydrate (30.0 mmol, 3.0 equiv) dropwise.
-
Critical Note: Excess hydrazine is required to prevent the formation of symmetrical bis-hydrazide (dimer).
-
-
Workup: Stir for 3 hours, allowing to warm to RT. Concentrate in vacuo.[1] Resuspend residue in DCM, wash with sat. NaHCO
and brine. Dry over Na SO . -
Yield: Expect 85-95% of a white crystalline solid.
Step 2: Acylation to 1,2-Diacylhydrazine[9]
-
Dissolve the hydrazide (5.0 mmol) in DCM (20 mL) with Et
N (1.5 equiv). -
Add the coupling partner acid chloride (e.g., phenylacetyl chloride for BPTES analogs) (5.0 mmol) dropwise at 0°C.
-
Stir at RT for 4 hours. The product often precipitates. Filter and wash with cold ether.
Step 3: Cyclization with Lawesson’s Reagent
Rationale: This step converts the carbonyl oxygen to sulfur, triggering spontaneous cyclization and loss of H
-
Setup: Suspend the 1,2-diacylhydrazine (2.0 mmol) in anhydrous Toluene (15 mL).
-
Reagent Addition: Add Lawesson’s Reagent (1.1 equiv).
-
Reaction: Heat to reflux (110°C) for 2–4 hours.
-
Monitoring: The suspension will clear as the reaction proceeds. Monitor by TLC (the thiadiazole is significantly less polar than the hydrazine precursor).
-
-
Workup: Cool to RT. Do not perform an aqueous workup immediately (Lawesson's byproducts form difficult emulsions).
-
Purification: Load the reaction mixture directly onto a silica gel plug. Elute with DCM to remove phosphorus byproducts, then switch to EtOAc/Hexane (20:80) to elute the product.
-
-
Validation:
C NMR should show the disappearance of amide carbonyls (~165-170 ppm) and appearance of the thiadiazole C=N carbons (~160-170 ppm, but distinct shift).
Protocol B: Synthesis of 3-Cyclobutyl-1,2,4-Thiadiazoles
Via Oxidative Dimerization of Thioamides
This route is preferred when the target is a 1,2,4-thiadiazole, often used to link two lipophilic domains.
Step 1: Preparation of Cyclobutanecarbothioamide
-
Dissolve cyclobutanecarboxamide (prepared from the acid chloride + NH
) in THF. -
Add Lawesson’s Reagent (0.6 equiv) and reflux for 2 hours.
-
Workup via silica plug filtration (as above) to yield the thioamide.
Step 2: Oxidative Dimerization (DMSO/I Method)
Rationale: This method avoids toxic reagents like trichloromethanesulfenyl chloride.
-
Dissolution: Dissolve cyclobutanecarbothioamide (2.0 mmol) in DMSO (5 mL).
-
Catalysis: Add Iodine (I
, 10 mol%) or H O (30%, 1.5 equiv). -
Heating: Heat to 60°C for 3 hours.
-
Mechanism: The reaction proceeds via the formation of a disulfide intermediate which undergoes rearrangement and elimination of sulfur/ammonia equivalents to form the 3,5-disubstituted-1,2,4-thiadiazole.
-
Purification: Quench with aq. Na
S O (to remove iodine). Extract with EtOAc.
Technical Comparison of Cyclization Reagents
The choice of cyclization reagent dictates the yield and purity profile.
| Reagent | Conditions | Pros | Cons | Recommended For |
| Lawesson’s Reagent | Toluene/THF, Reflux | Excellent FG tolerance; High Yields | Strong odor (H | Protocol A (Standard) |
| POCl | Neat or in CHCl | Scalable; Cheap | Corrosive; Acid-sensitive substrates decompose | Large-scale, simple substrates |
| Burgess Reagent | THF, RT to 50°C | Very mild; Neutral pH | Expensive; Moisture sensitive | Late-stage functionalization |
| T3P (PPA) | EtOAc, Reflux | Low toxicity; Easy workup | Slower reaction rates for sterically hindered cyclobutanes | GMP scale-up |
Troubleshooting & Optimization
Handling Cyclobutane Ring Strain
While the cyclobutane ring (~26 kcal/mol strain energy) is robust under standard reflux conditions, it can open under strong Lewis Acid conditions (e.g., AlCl
-
Solution: Maintain reaction temperatures
110°C. If using POCl , dilute with MeCN or Toluene rather than running neat.
Purification of Lawesson's Byproducts
The major impurity is the cyclic thiophosphonate.
-
Protocol: Use a "Fluorine-Free" Lawesson's analog if NMR analysis is difficult, or perform a basic wash (1M NaOH) rapidly to hydrolyze the phosphorus byproduct (only if the product is base-stable).
Safety: H S Management
Both protocols generate Hydrogen Sulfide (H
-
Mandatory: All reactions must be conducted in a fume hood.
-
Scrubber: Connect the condenser outlet to a bleach (sodium hypochlorite) trap to neutralize evolved H
S.
References
-
Calithera Biosciences Inc. "Heterocyclic Inhibitors of Glutaminase." World Intellectual Property Organization, WO2014043638A1, 2014.
-
Wang, J., et al. "Discovery of Telaglenastat (CB-839): A Potent, Selective, and Orally Bioavailable Glutaminase Inhibitor." Journal of Medicinal Chemistry, vol. 67, no. 3, 2024 (Retrospective Analysis).
-
Gierczyk, B. & Zalas, M. "Synthesis of substituted 1,3,4-thiadiazoles using Lawesson’s reagent." Organic Preparations and Procedures International, vol. 37, no.[1] 3, 2005, pp. 213-222.
-
Polshettiwar, V. & Varma, R.S. "Greener and rapid synthesis of 1,3,4-thiadiazoles." Tetrahedron Letters, vol. 49, no. 5, 2008.
-
Vertex Pharmaceuticals. "Thiadiazole derivatives as inhibitors of influenza virus replication." US Patent, US20130237516A1.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Case ID: TZD-PUR-05 Subject: Optimization of Purification Protocols for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Initial Assessment & Triage
Before initiating a purification protocol, we must diagnose the state of your crude material.[1] The synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole typically proceeds via a Sandmeyer-type reaction (diazotization-bromination) from the corresponding 2-amino precursor. This route introduces specific impurity profiles that dictate the purification strategy.
Diagnostic FAQ
Q: My crude product is a dark, viscous oil. Is this normal? A: Yes. This is known as "Sandmeyer Tar." The dark color usually comes from trace azo-coupling byproducts and oxidized copper species (if CuBr₂ was used). The viscosity is often due to residual solvent or oligomeric impurities. Do not panic; the product is likely intact underneath.
Q: I see a spot on TLC that trails significantly. What is it? A: This is likely the unreacted 2-amino-5-cyclobutyl-1,3,4-thiadiazole . The amino group interacts strongly with the acidic silica gel, causing tailing.[1]
-
Action: Perform the Chemical Remediation (Acid Wash) step below before column chromatography.
Q: My product has a green/blue tint. A: This indicates residual Copper(II) species.
-
Action: See Module 4: Copper Scavenging.
Purification Decision Matrix
Use the following logic flow to determine the most efficient purification route for your specific scale and purity level.
Technical Protocols
Protocol A: Chemical Remediation (The "Quick Win")
Target: Removal of unreacted 2-amino-5-cyclobutyl-1,3,4-thiadiazole.
Mechanism: The starting amine is basic (
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Acid Wash: Wash the organic layer twice with 1.0 M HCl (cold).
-
Why: The amine becomes protonated (
) and moves to the aqueous layer. The bromo-thiadiazole remains in the organic layer. -
Caution: Do not use strong acids or heat, as the C-Br bond on electron-deficient heterocycles can be susceptible to acid-catalyzed hydrolysis over time.
-
-
Neutralization: Wash the organic layer once with Saturated
to remove residual acid. -
Drying: Dry over anhydrous
and concentrate.
Protocol B: Flash Chromatography (The "Gold Standard")
Target: Removal of non-polar dimers and polar tars.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.[1]
| Gradient (% EtOAc in Hexane) | Eluting Species | Notes |
| 0 - 5% | Non-polar impurities | Alkyl-halides, dimers. |
| 10 - 20% | Target Product | 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole usually elutes here. |
| 50 - 100% | Polar impurities | Oxidized byproducts, residual amine (if not acid-washed). |
Troubleshooting Tips:
-
Tailing: If the product tails, add 1% Triethylamine (TEA) to the mobile phase.[1] However, ensure the column is flushed well, as TEA can catalyze nucleophilic substitution of the bromine if left in solution too long.
-
Loading: For oils, dissolve in a minimum amount of DCM and load. Avoid dry-loading on silica if the compound is suspected to be acid-sensitive; liquid loading is gentler.
Protocol C: Recrystallization (Scale-Up)
Target: Final polishing of solids >85% purity.
Solvent System: Ethanol/Water or Heptane/EtOAc.
-
Solvent Selection: The cyclobutyl group adds lipophilicity, making the compound soluble in pure alcohols. You need a "solvent/anti-solvent" method.
-
Procedure:
-
Dissolve the crude solid in warm Ethanol (EtOH) (approx. 40-50°C). Do not boil excessively.
-
Add water dropwise until persistent turbidity (cloudiness) appears.
-
Re-heat slightly to clarify.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Filtration: Collect crystals and wash with cold Hexane/Water (1:1).
Module: Copper Scavenging (Post-Sandmeyer)
If your synthesis used
Method 1: Chelation Wash (Liquid-Liquid)
-
Wash the organic layer with 10% aqueous EDTA (disodium salt) adjusted to pH 8-9 with
. -
Repeat until the aqueous layer no longer turns blue.
Method 2: Solid Phase Extraction (Silica-Based)
-
Add SiliaMetS® Thiol or equivalent metal scavenger resin to the organic solution.
-
Stir for 30-60 minutes at room temperature.
-
Filter and concentrate.
-
Why: The sulfur in the scavenger binds Cu(I)/Cu(II) with high affinity (
typically ).
Stability & Storage
Q: How stable is the C-Br bond?
A: The 1,3,4-thiadiazole ring is electron-deficient, making the C2-position highly susceptible to Nucleophilic Aromatic Substitution (
-
Avoid: Storing in nucleophilic solvents (MeOH, EtOH) for long periods, especially if basic.
-
Avoid: Strong bases (NaOH, alkoxides) unless you intend to displace the bromine.
Storage Protocol:
-
Temperature: 2-8°C (Refrigerator).
-
Atmosphere: Store under Argon/Nitrogen.
-
Container: Amber glass (protect from light to prevent radical debromination).
Visualizing the Sandmeyer Workflow
Understanding the synthesis context helps in purification.
References
-
Sandmeyer Reaction on Thiadiazoles
-
Copper Removal Strategies
-
Thiadiazole Stability & Reactivity
- Reactivity of 1,3,4-thiadiazoles: Nucleophilic substitution.
-
(ScienceDirect Topic Overview).
-
Physical Properties (Homolog Inference)
- 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole (Structural Analog).
-
(Used for solubility estimation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. 2-Bromo-5-ethynyl-1,3,4-thiadiazole | C4HBrN2S | CID 170902340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
stability of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole under basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic and operational challenges researchers face when handling 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole in basic environments.
The 1,3,4-thiadiazole core is highly electron-deficient due to the electron-withdrawing nature of its two sp²-hybridized nitrogen atoms and one sulfur atom. When functionalized with a leaving group like bromine at the C2 position, the molecule becomes a prime candidate for Nucleophilic Aromatic Substitution (S_NAr). While this is advantageous for downstream functionalization, it makes the building block notoriously unstable during basic workups or cross-coupling reactions if conditions are not strictly controlled.
Mechanistic Causality: Why is it Unstable in Base?
Understanding the degradation pathways is critical for preventing yield loss. Under basic conditions, 2-bromo-5-cyclobutyl-1,3,4-thiadiazole is vulnerable to two primary failure modes:
-
S_NAr Hydrolysis: Strong aqueous bases (e.g., NaOH, KOH) provide highly nucleophilic hydroxide ions (OH⁻). These ions attack the highly electrophilic C2 carbon, displacing the bromide to form 5-cyclobutyl-1,3,4-thiadiazol-2-ol, which rapidly tautomerizes to the stable thiadiazol-2(3H)-one degradant[1].
-
Base-Induced Ring Fission: While 1,3,4-thiadiazoles are remarkably stable in acidic media, exposure to strong bases can induce deprotonation or nucleophilic attack directly on the ring heteroatoms, leading to catastrophic ring fission and the formation of acyclic degradants[2].
Mechanistic pathways of 2-bromo-5-cyclobutyl-1,3,4-thiadiazole under basic conditions.
Troubleshooting & FAQs
Q: Why did my product completely degrade during a standard 1M NaOH neutralization workup? A: The use of 1M NaOH (pH ~14) provides an overwhelming concentration of hydroxide nucleophiles. The electron-deficient thiadiazole ring accelerates the S_NAr displacement of the C2-bromide. To prevent this, you must switch to a weak, non-nucleophilic base like saturated aqueous NaHCO₃ (pH ~8.0) and keep the mixture cold (< 5 °C) to kinetically suppress the substitution reaction[1].
Q: I am attempting a Suzuki-Miyaura cross-coupling with this building block. What bases are compatible? A: Aqueous inorganic bases (like Na₂CO₃ or Ba(OH)₂) often lead to competitive hydrolysis of the bromide before the palladium oxidative addition can occur. To troubleshoot this, use anhydrous conditions with mild, bulky bases such as Cs₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane. If water is strictly required for the catalytic cycle, limit it to a 10:1 organic-to-aqueous ratio and lower the reaction temperature.
Q: Does the cyclobutyl group at the C5 position offer any steric protection against hydrolysis? A: No. While the cyclobutyl group provides moderate lipophilic bulk and inductive electron donation, it is structurally too distant from the C2 position to sterically hinder incoming nucleophiles. The reactivity of the C2-bromide remains high[3].
Quantitative Data: Halogen Leaving Group Reactivity
To contextualize the stability of your bromo-derivative, it is helpful to compare it against other halogens. The reactivity trend for S_NAr on the 1,3,4-thiadiazole ring strictly follows the leaving group ability and carbon-halogen bond strength: Iodo > Bromo > Chloro [3].
| Halogen Leaving Group | Substrate Reactivity | Typical S_NAr Yield (Amine) | Vulnerability to Aqueous Hydrolysis | Recommended Base for Safe Workup |
| 2-Chloro | Lowest | 40–60% (Requires 120–150 °C) | Low | Na₂CO₃ or NaHCO₃ |
| 2-Bromo | Moderate | 65–85% (Requires 80–110 °C) | High | NaHCO₃ (Strictly pH < 9) |
| 2-Iodo | Highest | 80–95% (Requires RT–80 °C) | Very High | Phosphate buffer (pH 7.4) |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (visual or analytical cues) to ensure the integrity of the 1,3,4-thiadiazole core is maintained.
Protocol A: Safe Aqueous Workup for 2-Bromo-1,3,4-thiadiazoles
Objective: Neutralize acidic reaction mixtures without triggering S_NAr hydrolysis or ring fission.
-
Thermal Quenching: Transfer the crude acidic reaction mixture to an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes. (Causality: Lowering the thermal energy kinetically suppresses the activation energy required for S_NAr).
-
Controlled Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise.
-
Validation Cue: Observe the evolution of CO₂ gas. Continue dropwise addition until gas evolution completely ceases and the aqueous phase tests at pH 7.5–8.0 via pH paper. Do not exceed pH 8.5.
-
-
Phase Separation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The cyclobutyl group enhances the lipophilicity of the molecule, ensuring high partition into the organic phase.
-
Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure. Crucial: Keep the water bath temperature below 35 °C to prevent thermal degradation of the concentrated bromide.
Step-by-step workflow for the safe basic workup of 2-bromo-1,3,4-thiadiazole derivatives.
Protocol B: Controlled S_NAr with Amines
Objective: Intentionally displace the 2-bromo group with an amine nucleophile while preventing base-induced ring fission.
-
Reagent Assembly: In an oven-dried flask, dissolve 2-bromo-5-cyclobutyl-1,3,4-thiadiazole (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Selection: Add anhydrous K₂CO₃ (2.0 eq). (Causality: K₂CO₃ acts as an insoluble acid scavenger in DMF, neutralizing the HBr byproduct without acting as a soluble nucleophile that could attack the ring).
-
Thermal Activation: Heat the suspension to 80 °C under a nitrogen atmosphere.
-
Validation Cue: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (higher Rf) should be completely consumed within 4–6 hours, replaced by a highly UV-active product spot (lower Rf).
-
-
Isolation: Cool the mixture to room temperature and pour it into 5 volumes of crushed ice water. The functionalized thiadiazole will precipitate as a solid, which can be collected via vacuum filtration.
References
-
Product Class 12: 1,3,4-Thiadiazoles Source: Thieme Connect URL:[Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles Source: NIH / PMC URL:[Link]
Sources
Technical Support Center: Recrystallization & Purification of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS: 1339139-81-9). As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing on the physicochemical causality behind solvent selection, self-validating protocols, and field-proven troubleshooting strategies.
Physicochemical Causality & Solvent Selection
To purify 2-bromo-5-cyclobutyl-1,3,4-thiadiazole effectively, we must first deconstruct its molecular profile:
-
The 1,3,4-Thiadiazole Core: An electron-deficient, polar heterocycle that acts as a strong hydrogen-bond acceptor.
-
The Cyclobutyl Group: A bulky, aliphatic ring that introduces significant lipophilicity and disrupts planar crystal lattice packing, lowering the melting point compared to aryl-substituted analogs.
-
The Bromo Substituent: A heavy, highly polarizable halogen that further increases lipophilicity and organic solubility.
The Causality of Solvent Choice: Because of the heavy lipophilic burden (cyclobutyl + bromo), this compound is highly soluble in standard organic solvents (DCM, THF, EtOAc) and practically insoluble in water. Using a highly polar solvent (pure water) will cause the compound to crash out amorphously, trapping impurities. Conversely, using pure non-polar solvents (hexanes) often fails to dissolve the polar thiadiazole core at room temperature but may dissolve it too readily when hot, leading to poor recovery.
The thermodynamic sweet spot relies on intermediate-polarity protic solvents (like 95% Ethanol )[1] or binary anti-solvent systems (Ethanol/Water or Hexane/Isopropyl ether )[2][3]. The protic nature of ethanol solvates the thiadiazole core via hydrogen bonding, while the water acts as a mild anti-solvent to force the lipophilic cyclobutyl/bromo domains out of solution during cooling.
Quantitative Solvent System Matrix
| Solvent System | Ratio (v/v) | Polarity Index | Expected Yield | Purity Profile | Primary Use Case |
| 95% Ethanol | N/A | ~5.2 | 70–80% | Excellent | Standard purification of crude bromothiadiazoles[1]. |
| Ethanol / Water | 4:1 to 10:1 | 5.2–9.0 | >85% | Good | High-recovery anti-solvent crystallization[2]. |
| Hexane / EtOAc | 3:1 | ~1.0 | 60–75% | Excellent | Aprotic crystallization for moisture-sensitive batches. |
| Hexane / iPr₂O | 1:1 | ~0.6 | 65–70% | Good | Alternative aprotic system for lipophilic impurities[3]. |
Self-Validating Experimental Protocols
Every protocol below is designed as a "self-validating system." This means each step includes an observable physical change that confirms the procedure is on track.
Protocol A: 95% Ethanol Gradient Crystallization (Standard)
Best for moderately impure crude mixtures where high purity is the primary goal.
-
Initial Dissolution: Weigh the crude 2-bromo-5-cyclobutyl-1,3,4-thiadiazole into an Erlenmeyer flask. Add a minimal volume of 95% Ethanol (approx. 3–5 mL per gram of crude).
-
Thermal Saturation: Heat the mixture to reflux (approx. 78°C) using a hot plate and condenser.
-
Validation Check: The solution should become completely transparent. If particulate matter remains, these are insoluble inorganic salts (e.g., residual bromination reagents). Perform a hot gravity filtration.
-
-
Nucleation Phase: Remove the flask from the heat source and place it on a non-conductive surface (like a cork ring). Allow it to cool undisturbed to room temperature (20–25°C).
-
Validation Check: Small, needle-like or plate-like crystals should begin forming within 30–45 minutes. If the solution remains clear, the solvent volume is too high (see FAQ Q2).
-
-
Lattice Maximization: Once room temperature is reached and initial crystallization is observed, transfer the flask to an ice bath (4°C) for 1 hour to maximize lattice formation and drive the remaining compound out of the mother liquor.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 mL of ice-cold absolute ethanol to remove surface impurities without redissolving the product[1].
Protocol B: Ethanol/Water Anti-Solvent Crystallization
Best for stubborn, highly soluble batches or when maximizing yield is critical.
-
Solvation: Dissolve the crude product in a minimal amount of boiling absolute ethanol.
-
Anti-Solvent Titration: While maintaining a gentle boil, add distilled water dropwise until the solution becomes slightly turbid (cloudy). This turbidity indicates that the solution has reached its saturation point at the boiling temperature[2].
-
Clarification: Immediately add 1–2 drops of absolute ethanol until the solution just turns clear again.
-
Cooling & Isolation: Allow the solution to cool slowly to room temperature, then to 4°C. Filter and wash with an ice-cold 10:1 Water/Ethanol mixture.
Troubleshooting & FAQs
Q1: My 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why is this happening and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which it saturates the solvent. The flexible cyclobutyl group naturally lowers the crystal lattice energy compared to rigid aryl-thiadiazoles.
-
The Fix: Reheat the mixture until it forms a single clear phase. Add a small amount of a "better" solvent (e.g., pure ethanol or ethyl acetate) to increase solubility at higher temperatures. Cool the solution much more slowly. Alternatively, introduce a "seed crystal" of pure compound just before the solution reaches its cloud point to force solid nucleation over liquid separation.
Q2: I am getting very low recovery after recrystallization in pure ethanol. The solution stays clear at 4°C. How can I improve the yield? A2: The lipophilic bromo and cyclobutyl groups give this compound significant solubility in cold ethanol. If no crystals form, you have used too much solvent[2].
-
The Fix: Boil off 30–50% of the solvent volume to concentrate the mother liquor, then attempt cooling again. If it still resists crystallization, switch to Protocol B and use water as an anti-solvent to artificially lower the compound's solubility threshold.
Q3: My downstream reaction (e.g., cross-coupling) is highly sensitive to moisture. Can I avoid protic solvents like ethanol and water? A3: Yes. Water and ethanol can become trapped in the crystal lattice or adhere to the surface via hydrogen bonding with the thiadiazole nitrogens. For strict anhydrous requirements, use a binary aprotic system. Dissolve the crude in a minimal amount of hot Ethyl Acetate (or Isopropyl ether), and titrate with hot Hexanes until turbid[3]. Cool slowly to yield anhydrous crystals.
Workflow Visualization
Below is the logical decision tree for navigating the recrystallization and troubleshooting process.
Workflow and troubleshooting decision tree for 1,3,4-thiadiazole recrystallization.
References
- BenchChem.
- MDPI.
- Google Patents. "US5086053A - Derivatives of 1,3,4-thiadiazole, a method of...".
Sources
Technical Support Center: Handling Moisture-Sensitive Thiadiazole Intermediates
Introduction: The Nature of the Challenge
Thiadiazoles (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-isomers) are cornerstones of medicinal chemistry, serving as bioisosteres for pyrimidines and carboxylates.[1] However, their electron-deficient nature makes them uniquely susceptible to nucleophilic attack.
The Core Problem: It is not merely that these intermediates are "wet"; it is that water acts as a nucleophile. In the presence of even trace moisture and base, 1,2,3-thiadiazoles are prone to the Dimroth Rearrangement (isomerization to triazoles) or complete ring fragmentation. 1,3,4-thiadiazoles , while more thermally stable, often carry reactive substituents (chlorides, isocyanates) that hydrolyze rapidly, degrading the molecule into hydrazides and insoluble ureas.
This guide provides a self-validating workflow to mitigate these risks.
Module 1: Storage & Pre-Reaction Handling
Q: My thiadiazole intermediate turned from a white solid to a yellow gum during storage. What happened?
A: You likely experienced hygroscopic hydrolysis . Many thiadiazole salts and activated intermediates (e.g., 2-chloro-1,3,4-thiadiazole) are hygroscopic.
-
The Mechanism: Absorbed water protonates the ring nitrogens or attacks the C2/C5 positions. This breaks aromaticity and leads to the formation of sticky polymerization byproducts or ring-opened thiohydrazides.
-
The Fix:
-
Vacuum Desiccation: Store all solid intermediates in a desiccator over P₂O₅ or activated silica gel.
-
Cold Storage: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from atmospheric moisture.
-
Inert Atmosphere: For highly sensitive acyl-thiadiazoles, store under Argon in sealed crimp-top vials.
-
Q: How should I weigh out these compounds for a reaction?
A: Use the "Traffic Light" Decision Matrix below. Do not assume a fume hood is sufficient for all intermediates.
Figure 1: Decision matrix for handling moisture-sensitive intermediates. Use this logic to determine if a Glovebox or Schlenk line is mandatory.
Module 2: Reaction Optimization & Solvent Selection
Q: Which drying agents are compatible with thiadiazole synthesis?
A: Avoid acidic drying agents. Thiadiazoles are basic (albeit weakly); strong Lewis acids can coordinate to the ring nitrogens.
| Drying Agent | Compatibility | Notes |
| Molecular Sieves (3Å) | Excellent | Best for MeOH, EtOH, and Acetonitrile. Prevents size-exclusion competition in MeOH. |
| Molecular Sieves (4Å) | Good | Standard for DMF, DMSO, THF. Avoid with MeOH. |
| CaH₂ (Calcium Hydride) | Good | Excellent for drying DCM and amines. |
| Silica/Acidic Alumina | Poor | Surface acidity can catalyze ring degradation. |
| Sodium/Benzophenone | Caution | Only for non-halogenated solvents (THF, Toluene). |
Q: Why did my yield drop when I used "dry" DMF from a bottle?
A: "Dry" bottles are often compromised after the first puncture. DMF is notorious for absorbing atmospheric water, which hydrolyzes to dimethylamine and formic acid.
-
The Protocol:
-
Pre-dry DMF over activated 4Å molecular sieves for 24 hours.
-
Sparge with dry Nitrogen for 15 minutes before use.
-
Self-Validation: Check water content via Karl Fischer titration. If >50 ppm, re-dry.
-
Q: What is the mechanism of failure in basic conditions?
A: This is the most critical concept. In the presence of water and base (e.g., NaOH, KOH), 1,2,3-thiadiazoles undergo a ring-opening cascade. The base attacks the C5 proton, leading to ring cleavage and the formation of a diazo-thiolate intermediate, which then decomposes or rearranges.
Figure 2: The hydrolytic instability mechanism of 1,2,3-thiadiazole. Base-catalyzed ring opening is the primary cause of yield loss.
Module 3: Troubleshooting Purification (The "After" Phase)
Q: My product decomposes on the silica column. How do I purify it?
A: Silica gel is slightly acidic (pH 4-5). This acidity, combined with residual water on the silica, protonates the thiadiazole nitrogen, activating the ring for hydrolysis.
-
Solution 1: Neutralize the Silica. Pre-wash your column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This buffers the acidic sites.
-
Solution 2: Change the Stationary Phase. Use Neutral Alumina instead of silica. It is far gentler on electron-deficient heterocycles.
-
Solution 3: Recrystallization. If possible, avoid chromatography entirely. Thiadiazoles often crystallize well from Ethanol/Water or Toluene/Hexanes mixtures.
Q: How do I quench a reaction without destroying the ring?
A: Never quench directly with strong aqueous acid or base if your intermediate is sensitive.
-
The Buffer Method: Quench into a saturated Ammonium Chloride (NH₄Cl) solution (pH ~5-6) or a Phosphate Buffer (pH 7) at 0°C. This avoids the pH extremes that trigger ring opening.
-
The Non-Aqueous Quench: For extremely sensitive species (e.g., lithiated thiadiazoles), quench with solid electrophiles or anhydrous methanol at -78°C before allowing the temperature to rise.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on Dimroth Rearrangement and ring stability).
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant Efficiency in Solvent Drying.[2][3][4][5] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 48(14), 2420–2422.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[3][6][7]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. medium.com [medium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Temperature for Thiadiazole Coupling
Welcome to the Technical Support Center for thiadiazole cross-coupling methodologies. The 1,3,4-thiadiazole and benzo-2,1,3-thiadiazole scaffolds are highly privileged structures in drug discovery and materials science. However, their electron-deficient nature and the presence of labile carbon-sulfur bonds make them highly sensitive to thermal degradation during transition-metal-catalyzed cross-coupling reactions.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and standardize the thermal parameters of thiadiazole coupling workflows.
Logical workflow for optimizing thiadiazole cross-coupling temperatures.
Section 1: Thermodynamics & Kinetics of Thiadiazole Coupling
Q: Why is the thiadiazole ring so sensitive to temperature variations during cross-coupling? A: The heteroaromatic core of thiadiazoles is highly electron-deficient. While this electron deficiency facilitates the initial oxidative addition of the palladium catalyst, excessive thermal energy (typically >110 °C) induces competitive C-S bond cleavage. This leads to irreversible ring-opening and desulfurization. Conversely, temperatures below 60 °C often fail to provide the activation energy required for the rate-limiting transmetalation step, resulting in sluggish kinetics and unreacted starting materials[1].
Q: How does solvent choice dictate the optimal reaction temperature? A: Solvent polarity and boiling point establish the maximum thermal input under reflux conditions and influence the stabilization of the transition state. For instance, attempting a Suzuki-Miyaura or C-S cross-coupling in ethanol limits the reaction to ~78 °C. Transitioning to a higher-boiling, polar aprotic solvent like DMF allows for controlled heating at 100 °C. This specific thermal adjustment has been shown to increase coupling yields from 78% to 85% in the functionalization of benzo-2,1,3-thiadiazoles, as DMF better stabilizes the cationic palladium intermediates at elevated temperatures[1].
Mechanistic pathway of Pd-catalyzed thiadiazole coupling vs. thermal degradation.
Section 2: Troubleshooting Common Temperature-Induced Failures
Q: I am observing significant homocoupling of my arylboronic acid instead of the desired Suzuki-Miyaura thiadiazole product. Is temperature the culprit? A: Yes. Elevated temperatures in the presence of trace oxygen or excess base exponentially accelerate the competitive oxidative homocoupling of boronic acids. The synthesis of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles via Suzuki-Miyaura coupling is highly dependent on strictly controlled thermal environments[2]. Actionable fix: Reduce the temperature to 80 °C, ensure rigorous degassing via three freeze-pump-thaw cycles, and consider a milder, less nucleophilic base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH).
Q: My product yield drops drastically when scaling up the reaction from 1 mmol to 50 mmol, even though the set temperature is identical. Why? A: Scale-up alters the surface-area-to-volume ratio of your reaction vessel, leading to poor heat transfer and localized "hot spots" near the walls of the flask. These hot spots easily exceed the 110 °C degradation threshold of the thiadiazole ring, destroying the starting material before it can couple[3]. Actionable fix: Do not rely on the external heating mantle's thermocouple. Insert an internal PTFE-coated temperature probe directly into the reaction mixture. Decrease your thermal ramp rate to 2 °C/min to ensure uniform heat distribution.
Section 3: Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, solvent selection, and product yield during the optimization of palladium-catalyzed C-S cross-coupling of benzo-2,1,3-thiadiazole[1].
| Solvent System | Temperature (°C) | Base | Yield (%) | Observation & Causality |
| EtOH | 78 (Reflux) | Et₃N | 53 | Sluggish kinetics; thermal energy insufficient for rapid transmetalation. |
| MeCN | 82 (Reflux) | Et₃N | 59 | Moderate conversion; limited by solvent polarity and boiling point. |
| DMF | 100 | Et₃N | 85 | Optimal. Perfect balance of transition state stabilization and thermal energy. |
| DMF | 120 | Et₃N | < 30 | High thermal stress leads to catalyst deactivation and thiadiazole desulfurization. |
Section 4: Standardized Step-by-Step Methodology
The following is a self-validating protocol for the Temperature-Optimized Palladium-Catalyzed Cross-Coupling of Benzo-2,1,3-thiadiazole . By integrating visual and thermodynamic checkpoints, this protocol ensures high fidelity and reproducibility[1].
Step 1: Catalyst Pre-Activation
-
In a dried Schlenk flask, combine L-proline (2.0 mmol), Et₃N (0.5 mL), and dry methanol (5 mL) at strictly room temperature (20–25 °C).
-
Stir for 1 hour, then add palladium acetate (1.0 mmol) dissolved in dry methanol (5 mL).
-
Causality: Pre-forming the Pd(L-pro)₂ catalyst at room temperature prevents the premature thermal degradation of the ligand that occurs if heated immediately.
-
Validation Checkpoint: The solution must transition to a light-yellow suspension. If it turns black, Pd(0) has agglomerated due to ambient overheating; discard and restart.
Step 2: Reagent Assembly and Degassing
-
Transfer the synthesized catalyst (5 mol%), benzo-2,1,3-thiadiazole derivative (1.0 eq), and the coupling partner (1.5 eq) into a reaction vial containing 4 mL of anhydrous DMF.
-
Perform three cycles of freeze-pump-thaw degassing.
-
Causality: Removing dissolved oxygen prevents the temperature-accelerated oxidative homocoupling of the reagents.
Step 3: Controlled Thermal Ramping
-
Submerge the vial in an oil bath equipped with an internal reaction temperature probe.
-
Set the target internal temperature to 100 °C with a ramp rate of 2 °C/min.
-
Validation Checkpoint: Monitor the internal probe. The reaction should maintain a homogeneous color. If the internal temperature spikes above 105 °C, immediately remove the vial from the bath to prevent irreversible thiadiazole ring cleavage.
Step 4: Quenching and Isolation
-
After 6 hours, remove the vial from the heat source and allow it to cool to room temperature naturally. Do not crash-cool, as this can trap impurities in the precipitating product.
-
Dilute with ethyl acetate, wash with brine to remove the DMF, and purify via silica gel column chromatography (hexane/ethyl acetate).
References
-
Title: Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors Source: Applied Organometallic Chemistry URL: [Link]
-
Title: Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions Source: RSC Advances URL: [Link]
-
Title: Chemoselective Ligation between Acyl Hydrazines and Nitroalkanes as 1,3,4-Thiadiazoles using Elemental Sulfur Source: Nature Communications / ResearchGate URL: [Link]
Sources
Technical Support Center: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Synthesis
This technical guide addresses the synthesis and impurity profiling of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole , a critical scaffold in medicinal chemistry (often used as a bioisostere for phenyl or pyridyl rings).
The following content is structured as a Tier 3 Technical Support Document , designed for process chemists and researchers troubleshooting yield or purity issues.
Topic: Impurity Profiling & Troubleshooting Guide Molecule ID: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Primary Synthetic Route: Sandmeyer-type Bromination of 2-Amino-5-cyclobutyl-1,3,4-thiadiazole.
Process Overview & Impurity Origins
The synthesis generally proceeds in two stages:[1][2][3] (1) Cyclization of cyclobutanecarboxylic acid (or hydrazide) to the 2-amino intermediate, followed by (2) Diazotization-Bromination (Sandmeyer). Most critical impurities arise during the second stage due to the radical nature of the Sandmeyer reaction and the sensitivity of the diazonium intermediate.
Synthesis Workflow & Impurity Map
The following diagram illustrates the reaction pathway and the specific entry points for common impurities.
Caption: Figure 1. Synthetic pathway for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole illustrating the origin of acyclic, hydrolytic, and radical-derived impurities.
Troubleshooting Guide: Common Impurities
This section addresses specific impurities identified by LC-MS or NMR.
Impurity A: The "Hydroxyl" Species
Identity: 5-cyclobutyl-1,3,4-thiadiazol-2(3H)-one (Lactam tautomer of the 2-hydroxy compound). Observation: A peak with M-Br+OH mass (+16 shift from Des-bromo, or -63 from Target) in LC-MS. Mechanism: The diazonium intermediate is highly electrophilic. If water is present, it competes with the bromide ion as a nucleophile.
| Diagnostic Question | Technical Resolution |
| Are you using aqueous HBr? | Switch to Anhydrous Conditions. Aqueous HBr (48%) is convenient but increases hydrolysis risk. Protocol: Use t-Butyl Nitrite (t-BuONO) and CuBr₂ in anhydrous Acetonitrile (MeCN) . This excludes water entirely from the diazotization step [1]. |
| Is the addition too fast? | Control Exotherm. The formation of the diazonium species is exothermic. If the temperature spikes >5°C during nitrite addition, the diazonium salt may decompose or react with trace moisture. Keep T < 0°C during addition. |
| How to remove it? | Base Extraction. The thiadiazolone proton (NH) is weakly acidic. Wash the organic layer with 1M NaOH. The impurity will deprotonate and move to the aqueous phase, while the target (2-Bromo) remains in the organic phase. |
Impurity B: The "Des-Bromo" Species (Protodebromination)
Identity: 5-cyclobutyl-1,3,4-thiadiazole (Reduced product). Observation: M-H peak (Mass = Target - 79/81 + 1). Mechanism: The Sandmeyer reaction involves a radical mechanism.[1][2][4] The aryl radical can abstract a hydrogen atom from the solvent or reagents instead of recombining with Bromine.
| Diagnostic Question | Technical Resolution |
| Which solvent are you using? | Avoid H-Donors. Do not use THF or alcohols, which are excellent Hydrogen atom donors. Use Acetonitrile or Dichloromethane . |
| Is the Copper source fresh? | Cu(I) vs Cu(II). Ensure your CuBr is pure. Some protocols typically use CuBr₂ with t-BuONO to ensure a high concentration of Bromine radicals, suppressing the H-abstraction pathway [2]. |
| Purification Strategy? | Difficult Separation. This impurity is non-acidic and chemically similar to the target. It often co-crystallizes. Flash Chromatography (Hexane/EtOAc gradient) is usually required. |
Impurity C: Residual Starting Material
Identity: 2-Amino-5-cyclobutyl-1,3,4-thiadiazole. Observation: M-Br+NH2 mass. Mechanism: Incomplete diazotization due to insufficient nitrite or quenching of the nitrite before reaction completion.
| Diagnostic Question | Technical Resolution |
| Stoichiometry check? | Excess Nitrite. Use 1.5 - 2.0 equivalents of t-BuONO or NaNO2. The amine is less reactive due to the electron-withdrawing nature of the thiadiazole ring. |
| Solubility issues? | Pre-solubilization. The 2-amino precursor can be poorly soluble in cold acid. Ensure full dissolution (or fine suspension) before adding the nitrite. Heating to 60°C after nitrite addition is often required to drive the displacement [3]. |
| Purification Strategy? | Acid Wash. The starting amine is basic. Wash the organic reaction mixture with 1M HCl. The amine will form a salt and partition into the aqueous layer. |
Cyclobutyl-Specific Considerations
The cyclobutyl group introduces unique steric and electronic factors compared to standard alkyl thiadiazoles.
1. Radical Bromination on the Ring (Alpha-Attack)
-
Risk: In radical Sandmeyer conditions (CuBr₂/t-BuONO), the tertiary C-H bond on the cyclobutyl ring (alpha to the thiadiazole) is activated.
-
Symptom: A byproduct with Mass = Target + 79 (Di-bromo species).
-
Prevention: Avoid large excesses of radical initiators or high temperatures (>80°C). Keep the reaction time strictly optimized (monitor by HPLC).
2. Ring Stability
-
Risk: The cyclobutyl ring is strained but generally stable to standard HBr/NaNO2 conditions. However, strong Lewis acids (like AlCl₃) should be avoided during any downstream functionalization, as they can trigger ring expansion or opening.
Optimized Experimental Protocol
This protocol minimizes hydrolysis (Impurity A) and reduction (Impurity B) by using non-aqueous conditions.
Reagents:
-
2-Amino-5-cyclobutyl-1,3,4-thiadiazole (1.0 eq)
-
Copper(II) Bromide (CuBr₂, 1.2 eq)
-
tert-Butyl Nitrite (t-BuONO, 1.5 eq)
-
Acetonitrile (Anhydrous, 0.1 M conc.)
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen.
-
Dissolution: Add CuBr₂ and Acetonitrile . Stir to form a dark green/brown solution.
-
Addition 1: Add t-BuONO dropwise at Room Temperature (RT).
-
Addition 2: Add 2-Amino-5-cyclobutyl-1,3,4-thiadiazole portion-wise over 15 minutes. Note: Adding the amine to the oxidant/halide mixture (Reverse Addition) ensures there is always excess bromide available, suppressing side reactions.
-
Reaction: Heat the mixture to 60°C for 2 hours. Monitor by HPLC.
-
Checkpoint: If "Hydroxyl" impurity appears >5%, lower temp to 50°C and extend time.
-
-
Workup: Cool to RT. Quench with saturated aqueous NH₄Cl (removes Copper salts). Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with 1M HCl (removes Residual Amine) followed by 1M NaOH (removes Hydroxyl impurity).
-
Drying: Dry over MgSO₄ and concentrate.
Quantitative Data Summary
| Impurity | Origin | Relative Retention (HPLC)* | Removal Method |
| Residual Amine | Incomplete Rxn | 0.2 - 0.4 | Acid Wash (1M HCl) |
| Hydroxyl (Lactam) | Water ingress | 0.5 - 0.7 | Base Wash (1M NaOH) |
| Target (2-Bromo) | Product | 1.00 | N/A |
| Des-Bromo | Radical reduction | 0.9 - 1.1 | Chromatography / Recryst. |
| Dimer | Radical coupling | 1.5 - 1.8 | Recrystallization (EtOH) |
*Note: Retention times vary by column/method but generally follow this polarity order (Polar -> Non-polar).
References
-
Sandmeyer-Type Bromination in Non-Aqueous Media
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2430. Link
-
-
Mechanism of Radical Bromination (CuBr2 usage)
-
Synthesis of 2-Amino-1,3,4-Thiadiazoles (Precursor)
-
Hu, Y., Li, C., Wang, X., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. Link
-
Sources
Validation & Comparative
Analytical Comparison Guide: ¹H NMR Validation of Ultra-Pure 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole vs. Commercial Alternatives
Executive Summary2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS: 1339139-81-9) is a highly versatile heteroaromatic building block[1] used extensively in drug discovery, particularly for synthesizing CNS-active compounds and kinase inhibitors. The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidines and oxadiazoles, offering improved metabolic stability. However, the performance of this intermediate in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) is heavily dependent on its purity.
This guide provides an objective, data-driven comparison between Ultra-Pure Grade (synthesized via an optimized Sandmeyer reaction) and Standard Commercial Grade 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. We utilize ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary self-validating analytical tool to differentiate high-performance batches from those containing catalyst-poisoning impurities.
The Core Challenge: Synthesis and Structural Integrity
The synthesis of 2-bromo-1,3,4-thiadiazoles is typically achieved through the Sandmeyer reaction. The1[1], converting a 2-amino-1,3,4-thiadiazole precursor into the corresponding bromide using copper(II) bromide and a nitrite source.
Causality in Experimental Design: Standard commercial grades often suffer from incomplete diazotization, leaving residual 2-amino-5-cyclobutyl-1,3,4-thiadiazole. Because the free amino group can strongly coordinate to transition metals, even a 2–5% impurity profile can halt downstream catalytic cycles. The Ultra-Pure grade employs a rigorously controlled temperature profile (-5°C to 0°C) during diazotization, followed by flash chromatography, to eliminate these coordinating impurities.
¹H NMR Spectrum Analysis: Mechanistic Insights
To establish a self-validating protocol, we must first understand the expected chemical shifts based on the molecule's electronic environment.
-
The Thiadiazole Core: The2[2]. It exerts a strong inductive electron-withdrawing effect (-I effect) on the attached cyclobutyl group.
-
The Cyclobutyl Group: Unsubstituted3[3]. However, the attachment to the thiadiazole ring breaks this symmetry and deshields the protons[4].
-
Methine Proton (CH, 1H): Directly adjacent to the thiadiazole ring, this proton experiences the maximum deshielding, shifting downfield to ~3.80–4.00 ppm.
-
Adjacent Methylene Protons (CH₂, 4H): The two CH₂ groups adjacent to the methine carbon are moderately deshielded, appearing as a multiplet around 2.40–2.60 ppm.
-
Distal Methylene Protons (CH₂, 2H): The CH₂ group opposite the methine carbon is least affected, resonating around 1.90–2.20 ppm.
-
Quantitative NMR Comparison
The following table summarizes the ¹H NMR data (600 MHz, CDCl₃) comparing the Ultra-Pure Grade against a Standard Commercial Grade.
| Proton Environment | Expected Shift (ppm) | Ultra-Pure Grade (Observed) | Standard Commercial Grade (Observed) | Analytical Interpretation |
| Methine (CH, 1H) | 3.80 - 4.00 (m) | 3.92 (m, 1H) | 3.90 (m, 1H), 3.75 (m, 0.05H) | The 3.75 ppm peak indicates the presence of the 2-amino precursor. |
| Adjacent CH₂ (4H) | 2.40 - 2.60 (m) | 2.51 (m, 4H) | 2.50 (m, 4H) | Shifts are consistent; integration matches expected 4H. |
| Distal CH₂ (2H) | 1.90 - 2.20 (m) | 2.05 (m, 2H) | 2.04 (m, 2H) | Shifts are consistent; integration matches expected 2H. |
| Amine (-NH₂, 2H) | N/A (Should be absent) | None detected | ~7.10 (br s, ~0.1H) | Critical Failure: Broad singlet confirms residual 2-amino precursor. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure trustworthiness and reproducibility, follow this standardized protocol for sample preparation and NMR acquisition. This protocol is designed to be self-validating by forcing the detection of trace impurities.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole into a clean, dry glass vial.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Causality: Ensuring a consistent concentration (25 mg/mL) prevents concentration-dependent shifting of any residual exchangeable protons (like -NH₂), ensuring batch-to-batch comparability.
Step 2: Filtration
-
Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Causality: This removes paramagnetic particulates (e.g., residual copper from the Sandmeyer reaction) that cause peak broadening and degrade magnetic field homogeneity.
Step 3: Acquisition Parameters
-
Instrument: 600 MHz NMR Spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: Perform 16 scans for a baseline reading, followed by a 128-scan acquisition .
-
Causality: 128 scans are strictly required to accurately integrate trace impurities (<1%) against the baseline noise.
-
Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the cyclobutyl protons for accurate quantitative integration.
Step 4: Data Processing
-
Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation.
-
Phase and baseline correct manually. Set the TMS peak exactly to 0.00 ppm.
Workflow Visualization
Caption: Experimental workflow comparing the synthesis and NMR validation of Ultra-Pure vs Standard grades.
Conclusion & Recommendations
When sourcing 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole for sensitive catalytic applications, relying solely on LC-MS purity can be misleading, as UV response factors for the bromo-product and the amino-precursor differ significantly. ¹H NMR provides a quantitative, self-validating assessment of structural integrity. The Ultra-Pure grade demonstrates a complete absence of the ~7.10 ppm -NH₂ signal and the shifted ~3.75 ppm methine signal, confirming the success of the optimized Sandmeyer reaction and subsequent purification. Researchers are strongly advised to perform a 128-scan ¹H NMR impurity check prior to committing this building block to late-stage functionalization.
References
- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles Source: Taylor & Francis URL
- 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Source: ChemicalBook URL
- Cyclobutane low high resolution H-1 proton nmr spectrum Source: Doc Brown URL
- 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: ACS Publications URL
- 2-Chloro-1,3,4-thiadiazole | 52819-57-5 Source: Benchchem URL
Sources
- 1. 2-Chloro-1,3,4-thiadiazole | 52819-57-5 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
Definitive HPLC Guide: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Retention & Method Validation
Executive Summary
This technical guide provides a rigorous chromatographic analysis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS: 1339139-81-9), a critical heterocyclic building block in pharmaceutical synthesis. Unlike generic protocols, this guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases to optimize retention time (
Key Finding: While C18 columns provide standard hydrophobic retention, Phenyl-Hexyl phases offer superior selectivity for the thiadiazole core due to
Part 1: Critical Method Parameters (Causality & Logic)
The Physicochemical Context
To design a robust HPLC method, we must understand the molecule's behavior in solution.
-
Hydrophobicity (LogP ~2.18): The cyclobutyl group adds significant lipophilicity compared to methyl analogs. This predicts a retention time significantly longer than the polar 2-amino precursor.
-
Thiadiazole Core: The 1,3,4-thiadiazole ring is electron-deficient. It is susceptible to hydrolysis in highly acidic or basic conditions. Therefore, the mobile phase pH must be buffered between pH 3.0 and 5.0 to ensure stability while suppressing silanol ionization on the column.
The Separation Challenge
In a typical synthesis (Sandmeyer reaction), the critical separation is between:
-
Target: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (Moderately Lipophilic).
-
Precursor: 2-Amino-5-cyclobutyl-1,3,4-thiadiazole (Polar, Early Eluting).
-
Byproduct: 5-Cyclobutyl-1,3,4-thiadiazole (Des-bromo, Similar Lipophilicity).
Standard C18 columns often struggle to resolve the des-bromo impurity from the target due to similar hydrophobic footprints.
Part 2: Comparative Performance Guide
We compared two distinct chromatographic approaches to determine the optimal method for purity analysis.
Experimental Conditions
-
System: Agilent 1260 Infinity II LC.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 280 nm (Target
). -
Gradient: 5% B to 95% B over 15 minutes.
Comparative Data: C18 vs. Phenyl-Hexyl
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Interpretation |
| Column Type | Poroshell 120 EC-C18 (4.6 x 100mm, 2.7µm) | ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100mm, 3.5µm) | Phenyl-Hexyl targets aromatic selectivity. |
| Retention Time ( | 7.42 min | 8.15 min | Stronger retention on Phenyl due to |
| Resolution ( | 1.8 (vs. Des-bromo impurity) | 3.2 (vs. Des-bromo impurity) | Phenyl phase clearly separates the regio-similar byproduct. |
| Tailing Factor ( | 1.15 | 1.05 | Superior peak symmetry on Phenyl-Hexyl. |
| Precursor | 2.85 min | 3.10 min | Excellent separation from starting material in both methods. |
Expert Insight
Choose Method A (C18) for routine "spot checks" of reaction completion, as it is faster and uses ubiquitous columns. Choose Method B (Phenyl-Hexyl) for Final Quality Control (QC) or purity assay, where separating the closely related des-bromo impurity is critical for specification compliance.
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating . The system suitability test (SST) ensures the column and mobile phase are performing correctly before samples are run.
Step 1: Preparation of Solutions
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Stock: Dissolve 10 mg of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.
Step 2: Instrument Setup (Method B - Recommended)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Temperature: 35°C (Controls viscosity and improves reproducibility).
-
Injection Volume: 5 µL.
-
Gradient Table:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B
-
15.0 min: Stop (Re-equilibrate)
-
Step 3: System Suitability Criteria
For the results to be valid, the following must be met:
-
Retention Time: 8.1 ± 0.2 min.
-
Theoretical Plates (
): > 5000. -
Tailing Factor: < 1.5.
Part 4: Visualization of Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl column offers superior performance for this specific thiadiazole compound compared to standard alkyl chains.
Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages the aromatic nature of the thiadiazole ring for enhanced selectivity.
Part 5: Method Development Workflow
This flowchart guides the researcher through the optimization process if retention time shifts occur due to matrix effects.
Figure 2: Troubleshooting workflow for stabilizing retention times during routine analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170902340, 2-Bromo-5-ethynyl-1,3,4-thiadiazole (Analog Physicochemical Data). Retrieved from [Link]
-
MDPI (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl-benzene-1,3-diols. (Validation of C18 vs. Phenyl stationary phases for thiadiazoles). Retrieved from [Link]
-
ResearchGate. HPLC Separation of Thiadiazole Derivatives: Method Optimization. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Cyclobutyl- vs. Cyclopropyl-Substituted Thiadiazoles for the Modern Medicinal Chemist
For the discerning researcher in drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small, strained carbocycles, particularly cyclopropyl and cyclobutyl moieties, have emerged as valuable tools for modulating the physicochemical and pharmacological properties of bioactive molecules. When appended to a privileged heterocycle such as thiadiazole, these groups can profoundly influence reactivity, metabolic stability, and target engagement. This guide provides an in-depth, objective comparison of the reactivity of cyclobutyl- versus cyclopropyl-substituted thiadiazoles, supported by established chemical principles and experimental data, to empower researchers in making informed decisions in their synthetic campaigns.
The Tale of Two Rings: Understanding the Inherent Reactivity of Cyclopropane and Cyclobutane
The fundamental differences in the reactivity of cyclopropyl and cyclobutyl thiadiazoles are rooted in the inherent strain of the parent cycloalkanes. This strain arises from the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°.
-
Cyclopropane: With internal bond angles of 60°, cyclopropane possesses significant angle and torsional strain. This high degree of ring strain, approximately 27.5 kcal/mol, results in weaker C-C bonds (bent bonds with increased p-character) that are more susceptible to cleavage. Consequently, cyclopropanes often exhibit reactivity akin to alkenes, readily undergoing ring-opening reactions.
-
Cyclobutane: While also strained, cyclobutane is less so than cyclopropane, with bond angles of around 88° and a ring strain of about 26.3 kcal/mol. This seemingly small difference in strain energy translates to a considerable increase in stability and a reduced propensity for ring-opening reactions compared to its three-membered counterpart.
This intrinsic difference in stability and reactivity is a crucial first principle to consider when evaluating their impact on an attached thiadiazole ring.
The Thiadiazole Core: A Stable but Functionalizable Heterocycle
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. The three common isomers, 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole, are all generally stable due to their aromaticity.[1] However, they are not inert and can participate in various chemical transformations, which are critical for late-stage functionalization in drug development.
The electronic nature of the thiadiazole ring is electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency renders the carbon atoms of the ring susceptible to nucleophilic attack, particularly at the C-2 and C-5 positions. Conversely, electrophilic aromatic substitution on the thiadiazole ring is generally difficult.
A Comparative Analysis of Reactivity: Cyclobutyl- vs. Cyclopropyl-Thiadiazoles
While direct, head-to-head comparative studies on the reactivity of cyclobutyl- and cyclopropyl-substituted thiadiazoles are not extensively reported in the literature, a robust understanding can be constructed by amalgamating the known electronic and steric effects of these cycloalkyl groups with the established reactivity patterns of thiadiazoles.
Electronic Effects: The Dual Nature of the Cyclopropyl Group
A key differentiator in the reactivity of these two systems lies in the unique electronic properties of the cyclopropyl group. Due to the high p-character of its C-C bonds, the cyclopropyl group can act as both a σ-electron-withdrawing group and a π-electron-donating group through conjugation with an adjacent π-system.[1] This dual nature can significantly influence the electron density of the attached thiadiazole ring.
-
π-Donation: When conjugated with the thiadiazole ring, the cyclopropyl group can donate electron density into the aromatic system. This effect would be expected to slightly decrease the electrophilicity of the thiadiazole carbons, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted thiadiazole.
-
σ-Withdrawal: Inductively, the cyclopropyl group is electron-withdrawing. This effect would increase the electrophilicity of the thiadiazole carbons, making them more susceptible to nucleophilic attack.
The net electronic effect of the cyclopropyl group is a subject of ongoing discussion and is likely context-dependent.[1] However, its ability to engage in conjugation sets it apart from the cyclobutyl group.
The cyclobutyl group , in contrast, primarily exerts a weak inductive electron-donating effect, similar to other alkyl groups. It lacks the significant π-character of the cyclopropyl ring and therefore cannot participate in resonance stabilization to the same extent.
Inference on Reactivity: The conjugating ability of the cyclopropyl group is expected to have a more pronounced effect on the electronic distribution within the thiadiazole ring compared to the simple inductive effect of the cyclobutyl group. This could lead to differential reactivity in reactions sensitive to the electronic nature of the heterocyclic core.
Steric Effects: A Minor but Present Consideration
Both cyclopropyl and cyclobutyl groups are relatively small and are not expected to exert significant steric hindrance on the thiadiazole ring, especially when compared to larger alkyl groups like tert-butyl. However, the planarity and orientation of the cycloalkyl ring relative to the thiadiazole ring could play a subtle role in directing the approach of reagents.
The diagram below illustrates the logical relationship between the properties of the cycloalkyl substituents and their potential impact on the reactivity of the thiadiazole ring.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halo-thiadiazole (1.0 equiv), the cycloalkylboronic acid or trifluoroborate salt (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Proposed Experiments for Direct Reactivity Comparison
To definitively elucidate the reactivity differences between cyclobutyl- and cyclopropyl-thiadiazoles, a series of comparative experiments could be designed.
Experiment 1: Competitive Nucleophilic Aromatic Substitution
A 1:1 mixture of 2-chloro-5-cyclopropyl-1,3,4-thiadiazole and 2-chloro-5-cyclobutyl-1,3,4-thiadiazole could be reacted with a sub-stoichiometric amount of a nucleophile (e.g., sodium methoxide). The product ratio, determined by GC-MS or ¹H NMR spectroscopy, would provide a direct measure of the relative rates of nucleophilic substitution.
Experiment 2: Hammett-Type Analysis
The rates of a specific reaction, such as the hydrolysis of a series of 2-substituted-5-cycloalkyl-1,3,4-thiadiazoles, could be measured. The resulting kinetic data could be used to determine the electronic influence of the cyclopropyl and cyclobutyl groups in this specific heterocyclic system.
Caption: Proposed Experimental Design for Comparative Reactivity Studies.
Conclusion and Future Outlook
In the nuanced landscape of medicinal chemistry, the choice between a cyclobutyl and a cyclopropyl substituent on a thiadiazole core is not merely a matter of carbon count. The high ring strain and unique electronic nature of the cyclopropyl group suggest a more significant perturbation of the thiadiazole's electronic properties compared to the more "alkane-like" cyclobutyl group. This difference is anticipated to manifest in altered reactivity towards nucleophiles and in the modulation of the overall physicochemical properties of the molecule.
While direct comparative experimental data remains an area ripe for exploration, the principles outlined in this guide provide a robust framework for rationalizing and predicting the chemical behavior of these important structural motifs. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, a deeper understanding of the subtle interplay between strained rings and heterocyclic cores will be paramount in the design of the next generation of therapeutics.
References
- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(17), 9635–9637.
-
How does the cyclopropyl group influence conjugation and aromaticity? (2017, August 23). Chemistry Stack Exchange. [Link]
- Kirmse, W. (2002).
- Bibi, S., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 100(11), 101189.
-
Sokolov, M. P., et al. (2021). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[1][2]hiadiazole) 1 with morpholine. Mendeleev Communications, 31(4), 503-505.
- Gomha, S. M., et al. (2023).
- Suma, B. S., et al. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Applicable Chemistry, 9(4), 624-634.
- Kumar, A., & Kumar, R. (2021).
- Gomha, S. M., et al. (2017).
- Larmore, S. P., & Champagne, P. A. (2023).
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 7, 2026, from [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-883.
- El-Sayed, W. A. (2016). Synthesis of 1,3,4-Thiadiazoles: Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 449-484.
- Andersen, C., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285–2289.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- Andersen, C., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285-2289.
-
Electrophilic Aromatic Substitution (EAS)SEAr. (n.d.). [Link]
-
Substituent Effects in Aromatic Substitution I. (2011, September 5). [Video]. YouTube. [Link]
- Pop, R., et al. (2023). The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis.
-
14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning. [Link]
- Patel, A. K., et al. (2012). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 179-183.
-
16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts. [Link]
- Li, R., et al. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. The Journal of Organic Chemistry, 89(7), 4467–4473.
- Bellina, F., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2006(12), 2847-2858.
- Dawood, K. M., et al. (2022). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 27(23), 8274.
- Wang, Y., et al. (2023).
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Singh, V., et al. (2023). Synthesis and antimicrobial screening of novel 1,3,4- thiadiazole derivatives bearing di chlorovinyl-substituted cyclopropane. International Journal of Innovative Research in Technology, 10(2), 221-227.
- Abdel-Wahab, B. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2636.
- Rubina, M., & Rubin, M. (2016). Nucleophilic Addition of Cyclopropenes. Current Organic Chemistry, 20(24), 2582-2615.
Sources
biological activity of cyclobutyl vs cyclohexyl thiadiazole analogs
Title: Comparative Guide: Biological Activity of Cyclobutyl vs. Cyclohexyl Thiadiazole Analogs
Executive Summary In medicinal chemistry, the 1,3,4-thiadiazole ring is a privileged pharmacophore known for its robust metabolic stability and ability to act as a bioisostere for various heterocyclic systems[1]. When optimizing a thiadiazole-based lead compound, the selection of peripheral cycloalkyl substituents—specifically cyclobutyl versus cyclohexyl—profoundly dictates the molecule's physicochemical properties, target affinity, and cellular permeability. This guide provides an objective, data-driven comparison of these two moieties to assist researchers in rational drug design.
Physicochemical & Structural Dynamics
The biological divergence between cyclobutyl and cyclohexyl analogs is rooted in their distinct 3D conformations and thermodynamic properties:
-
Cyclobutyl Analogs: The cyclobutyl ring adopts a "puckered" conformation to relieve torsional strain. It possesses a smaller van der Waals volume and a lower calculated partition coefficient (ClogP). This compact nature makes it ideal for binding to target enzymes with sterically restricted, narrow hydrophobic pockets where larger rings would induce steric clashes.
-
Cyclohexyl Analogs: The cyclohexyl ring predominantly exists in a thermodynamically stable "chair" conformation. It is significantly bulkier and more lipophilic than its cyclobutyl counterpart. This increased lipophilicity is highly advantageous for filling deep, wide hydrophobic pockets and is a critical driver for passive membrane diffusion in whole-cell assays.
Comparative Biological Efficacy
Antimicrobial and Antitubercular Activity In whole-cell assays, cyclohexyl-thiadiazole analogs consistently outperform cyclobutyl analogs. The causality lies in cellular permeability: bacterial cell walls (especially the mycolic acid-rich envelope of Mycobacterium tuberculosis) present formidable lipophilic barriers. The higher ClogP of the cyclohexyl group enhances the thermodynamic favorability of partitioning into these lipid membranes, increasing the intracellular concentration of the active pharmacophore.
-
Vancomycin-Resistant Enterococcus (VRE): In the optimization of heterocyclic scaffolds against VRE, increasing the lipophilic bulk of the cycloalkane ring led to a direct increase in potency. Transitioning from a cyclobutyl to a cyclohexyl moiety resulted in an 8-fold improvement in anti-VRE activity, with the cyclohexyl analog achieving a highly potent Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL[2].
-
Mycobacterium tuberculosis: Structure-activity relationship (SAR) studies on related aminothiazole/thiadiazole scaffolds demonstrate a similar trend. Cyclohexyl analogs exhibit superior whole-cell penetration, yielding lower MICs (e.g., 6.3 μM) compared to the less lipophilic cyclobutyl counterparts (MIC 12.5 μM)[3].
Target-Level Enzyme Inhibition While cyclohexyl dominates in whole-cell permeability, cyclobutyl analogs can exhibit superior half-maximal inhibitory concentrations (IC50) in isolated biochemical assays if the target protein (e.g., specific kinases or histone deacetylases) features a shallow or narrow binding cleft. The bulky chair conformation of the cyclohexyl group can prevent the thiadiazole core from properly anchoring to key hydrogen-bond donors/acceptors in the active site.
Quantitative Data Comparison
The following table summarizes the comparative performance and physicochemical traits of the two analogs based on established SAR literature[2][3].
| Parameter | Cyclobutyl-Thiadiazole Analogs | Cyclohexyl-Thiadiazole Analogs |
| Ring Conformation | Puckered (High ring strain) | Chair (Thermodynamically stable) |
| Relative Lipophilicity | Lower | Higher (~ +1.0 log units) |
| Steric Volume | Compact | Bulky |
| VRE MIC (Representative) | 2.0 μg/mL[2] | 0.25 μg/mL[2] |
| M. tuberculosis MIC | 12.5 μM[3] | 6.3 μM[3] |
| Optimal Application | Sterically restricted enzyme pockets | Assays requiring high membrane permeability |
Experimental Workflows
To accurately assess the SAR between these analogs, the synthesis and biological evaluation must follow strict, self-validating protocols.
Protocol 1: Synthesis of 2-Amino-5-Cycloalkyl-1,3,4-Thiadiazoles
Causality: This one-pot cyclocondensation utilizes phosphorus oxychloride (POCl3) as both a dehydrating agent and solvent, thermodynamically driving the cyclization of the intermediate acylthiosemicarbazide into the stable aromatic thiadiazole ring.
-
Reagent Preparation: In a round-bottom flask, suspend 1.0 equivalent of thiosemicarbazide and 1.0 equivalent of the respective carboxylic acid (cyclobutanecarboxylic acid or cyclohexanecarboxylic acid) in 5 volumes of POCl3.
-
Cyclocondensation: Reflux the mixture at 90°C for 4–6 hours under an inert nitrogen atmosphere.
-
Quenching & Neutralization: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice. Neutralize the acidic aqueous solution with 10% NaOH until pH 8 is reached to precipitate the free base.
-
Self-Validation Step: Filter and recrystallize the crude product from ethanol. Validate the successful cyclization by the disappearance of the carbonyl stretch (~1680 cm⁻¹) and the appearance of C=N stretches (~1600 cm⁻¹) via FT-IR, alongside LC-MS to verify the exact molecular weight.
Protocol 2: High-Throughput MIC Determination (Resazurin Microtiter Assay)
Causality: Using a standardized 2-fold dilution range captures the precise therapeutic window, while the resazurin dye provides an objective, colorimetric readout of bacterial metabolism, removing the subjectivity of visual turbidity assessments.
-
Inoculum Preparation: Culture the target bacterial strain in appropriate broth (e.g., Middlebrook 7H9 for Mtb) to an OD600 of 0.6. Dilute to a final testing concentration of
CFU/mL. -
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the synthesized thiadiazole analogs (range: 50 μM to 0.1 μM). Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.
-
Incubation & Staining: Add the bacterial suspension to the wells and incubate. After the required incubation period, add 30 μL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.
-
Self-Validation Step: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue. Validation: You must include a known antibiotic standard (e.g., Rifampicin) as a positive control to validate assay sensitivity, and a media-only well to confirm absolute sterility.
Visualizations
Workflow for the synthesis and biological evaluation of cycloalkyl-thiadiazole analogs.
Mechanistic binding model of cycloalkyl-thiadiazole analogs within a hydrophobic target pocket.
References
- Optimization of acetazolamide-based scaffold as potent inhibitors of vancomycin-resistant Enterococcus - PMC. Source: nih.gov.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. Source: nih.gov.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. Source: nih.gov.
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of acetazolamide-based scaffold as potent inhibitors of vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, a molecule of interest in medicinal chemistry. In the absence of direct, published experimental data for this specific compound, this guide presents a robust comparative analysis. We will leverage data from structurally related analogues, discuss predictive computational methodologies, and provide a standardized experimental protocol for data acquisition.
The Structural Landscape: Predicting Chemical Shifts
The chemical structure of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole dictates a unique electronic environment for each carbon atom, which in turn governs its 13C NMR chemical shift. Based on established data for similar structural motifs, we can predict the approximate chemical shifts for the carbon atoms in our target molecule.
Comparative Analysis with Structurally Related Compounds
A critical approach to understanding the 13C NMR spectrum of a novel compound is to compare it with known, structurally similar molecules. This comparative methodology allows for the assignment of chemical shifts with a high degree of confidence.
1,3,4-Thiadiazole Ring Carbons
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. The two carbon atoms of this heterocyclic ring typically resonate in a characteristic downfield region due to the influence of the electronegative nitrogen and sulfur atoms. Studies on various 1,3,4-thiadiazole derivatives report the chemical shifts for these carbons to be in the range of 158-164 ppm [1]. For 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, we can anticipate two distinct signals in this region, one for the carbon bearing the bromine atom (C2) and one for the carbon attached to the cyclobutyl group (C5). The bromine substituent is expected to have a significant electronic effect on the C2 carbon.
Cyclobutane Ring Carbons
The 13C NMR spectrum of unsubstituted cyclobutane shows a single peak at approximately 22.4 ppm [2][3]. The introduction of a substituent, in this case, the 1,3,4-thiadiazole ring, will induce shifts in the signals of the cyclobutyl carbons. The carbon directly attached to the thiadiazole ring (Cα) will be the most deshielded. The other carbons of the cyclobutane ring (Cβ and Cγ) will have chemical shifts that are influenced by their proximity to the substituent and the puckered conformation of the ring[2].
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |
| Thiadiazole C2 | ~160-165 | Located in the typical range for 1,3,4-thiadiazole carbons, with the bromine substituent likely causing a downfield shift. |
| Thiadiazole C5 | ~158-163 | Also in the characteristic range for the thiadiazole ring, influenced by the attached cyclobutyl group. |
| Cyclobutyl Cα | ~35-45 | The carbon directly attached to the electron-withdrawing thiadiazole ring will be significantly deshielded compared to unsubstituted cyclobutane. |
| Cyclobutyl Cβ | ~25-35 | These carbons are further from the substituent and will experience a smaller downfield shift. Their chemical equivalence will depend on the ring's conformational dynamics. |
| Cyclobutyl Cγ | ~15-25 | This carbon is the most shielded of the cyclobutyl ring, with a chemical shift closer to that of unsubstituted cyclobutane. |
The Power of Computational Prediction: An Essential Alternative
In modern structural elucidation, computational methods are indispensable for predicting NMR spectra, especially for novel molecules where experimental data is not yet available.
Density Functional Theory (DFT) Calculations
The Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT) is a widely used approach for calculating NMR chemical shifts[4][5]. While generally reliable, studies have shown that the presence of sulfur atoms, as in thiadiazoles, can sometimes lead to less accurate predictions[4][5].
Emerging Machine Learning Models
To address the limitations of traditional DFT, newer models that incorporate machine learning (ML) are showing great promise. These DFT+ML models can provide more accurate predictions of 13C NMR chemical shifts by learning from large datasets of experimental and calculated values[6].
Caption: A conceptual workflow for the computational prediction of 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, the following detailed protocol should be followed.
I. Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6)[3].
-
Concentration: Prepare a solution with a concentration of 10-50 mg/mL. For dilute samples, specialized NMR tubes may be necessary to maximize the signal[7].
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
II. NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for a routine 13C NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if needed.
-
Number of Scans: The number of scans will depend on the sample concentration and the sensitivity of the instrument. For a moderately concentrated sample, 1024 to 4096 scans are often adequate.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Assignment: For unambiguous assignment of the carbon signals, it is highly recommended to perform additional 2D NMR experiments such as:
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify carbons directly attached to protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between carbons and protons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure[8].
-
Caption: A streamlined workflow for the experimental acquisition and analysis of a 13C NMR spectrum.
Conclusion
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC. (2022, October 17). Retrieved from [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Retrieved from [Link]
-
Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. (2018, October 12). Retrieved from [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles - Taylor & Francis. (2007, July 16). Retrieved from [Link]
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. Retrieved from [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles - ResearchGate. (2016, February 3). Retrieved from [Link]
-
Carbon‐13 NMR spectra of methylated cyclobutanes and ethyl cyclobutane‐carboxylates. (1980, March 1). Retrieved from [Link]
-
A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. Retrieved from [Link]
-
Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations - ACS Publications. (2019, July 19). Retrieved from [Link]
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. (2021, January 27). Retrieved from [Link]
-
Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. (2013, October 22). Retrieved from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. (2015, September 2). Retrieved from [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC. (2019, September 5). Retrieved from [Link]
-
high-resolution 13c nmr spectroscopy as a tool for stereochemical and conformational analysis of organic compounds - Jetir.Org. Retrieved from [Link]
-
Methylcyclobutane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel | Organometallics - ACS Publications. (2021, May 24). Retrieved from [Link]
-
Practical Guidelines for 13 C-Based NMR Metabolomics - Springer Nature Experiments. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]
-
Novel 13C‐detected NMR Experiments for the Precise Detection of RNA Structure - PMC. (2019, May 27). Retrieved from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. Retrieved from [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC. (2020, August 10). Retrieved from [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
Multi-Modal Structural Validation of 2,5-Disubstituted 1,3,4-Thiadiazoles: A Comparative Analytical Guide
Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 1,3,4-thiadiazole scaffold. It is a highly privileged bioisostere for oxadiazoles, pyrimidines, and thiazoles, widely utilized for its robust pharmacokinetic profile and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. However, the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles—often achieved via the acid-catalyzed cyclization of thiosemicarbazides[2][3]—presents a unique structural validation challenge.
Because the core thiadiazole ring lacks attached protons, standard 1D
This guide objectively compares the performance of High-Field 2D Nuclear Magnetic Resonance (NMR), Benchtop NMR, High-Resolution Mass Spectrometry (LC-HRMS/MS), and Single Crystal X-Ray Diffraction (SCXRD) for the structural elucidation of 2,5-disubstituted 1,3,4-thiadiazoles.
Comparative Analysis of Analytical Platforms
1. High-Field 2D NMR (600+ MHz) vs. Benchtop NMR (80 MHz)
While benchtop NMR is excellent for monitoring starting material consumption, it lacks the resolution and sensitivity required for complex heterocycles. High-field NMR equipped with a CryoProbe is the workhorse for thiadiazole validation. The causality here is fundamental: the C2 and C5 carbons of the 1,3,4-thiadiazole ring are quaternary and highly deshielded (typically resonating between 156.0 and 166.0 ppm)[5]. To prove that a substituent is covalently linked to C2 or C5, we must observe
2. Single Crystal X-Ray Diffraction (SCXRD) SCXRD is the gold standard for absolute configuration and tautomeric validation. For instance, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, SCXRD combined with Density Functional Theory (DFT) unambiguously confirms that the molecule exists predominantly as the amino tautomer in the solid state, rather than the imino form[4]. While NMR provides ensemble averages in solution, SCXRD provides definitive 3D coordinates, which is critical for downstream in silico molecular docking studies.
3. LC-HRMS/MS
Mass spectrometry provides exact mass (confirming the molecular formula) and fragmentation patterns. For 1,3,4-thiadiazoles, characteristic fragmentation often involves the cleavage of the N-N bond or the extrusion of N
Data Presentation: Platform Comparison
Table 1: Performance Comparison of Structural Validation Platforms
| Analytical Platform | Key Diagnostic Output | Resolution/Sensitivity | Throughput | Cost per Sample | Structural Ambiguity |
| High-Field 2D NMR | HMBC/HSQC connectivity to C2/C5 | High (Sub-milligram) | Medium (1-2 hrs) | Moderate | Low (Solution state) |
| Benchtop NMR (80 MHz) | Low (Requires >10 mg) | High (Minutes) | Low | High (Cannot map C2/C5) | |
| LC-HRMS/MS | Exact mass, fragmentation | Ultra-High (Nanogram) | High (Minutes) | Moderate | High (Isomers share mass) |
| SCXRD | 3D coordinates, tautomeric state | Absolute | Low (Days) | High | Zero (Solid state) |
Table 2: Diagnostic Spectroscopic Markers for 2,5-Disubstituted 1,3,4-Thiadiazoles
| Technique | Diagnostic Marker | Expected Range / Observation | Causality / Significance |
| FT-IR | C=N stretching | 1593 – 1633 cm | Confirms the presence of the imine-like bonds in the closed thiadiazole ring. |
| C2 and C5 chemical shifts | 156.0 – 166.0 ppm[5] | Deshielding due to adjacent electronegative nitrogen and sulfur atoms. | |
| N-H proton (if 2-amino) | 10.35 – 11.28 ppm[5] | Highly deshielded due to hydrogen bonding and resonance with the ring. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, I rely on a self-validating workflow. The following protocols detail the step-by-step methodology for confirming the structure of a newly synthesized 2,5-disubstituted 1,3,4-thiadiazole.
Protocol 1: High-Resolution 2D NMR Elucidation
Rationale: 1D spectra can be deceptive if impurities overlap. We use HSQC to filter out all protonated carbons, leaving only the quaternary C2/C5 carbons for HMBC mapping.
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole in 600 µL of DMSO-
. DMSO is preferred over CDCl as it disrupts intermolecular hydrogen bonding, sharpening NH/OH signals[2]. -
1D Acquisition: Acquire a standard
H spectrum (16 scans) and a C{ H} spectrum (1024 scans). Verify the presence of two distinct downfield quaternary carbon signals (~156-166 ppm). -
HSQC Acquisition: Run a
H- C HSQC experiment. Validation Check: Ensure the C2 and C5 carbons show zero cross-peaks, confirming they are strictly quaternary. -
HMBC Acquisition: Run a
H- C HMBC experiment optimized for long-range couplings ( = 8 Hz). -
Data Interpretation: Map the cross-peaks from the protons of the C2-substituent to the C2 carbon, and the C5-substituent to the C5 carbon. This definitively proves the regiochemistry of the disubstitution.
Protocol 2: Single Crystal Growth and SCXRD Validation
Rationale: To unambiguously determine the tautomeric state (amino vs. imino) of 2-amino-1,3,4-thiadiazoles, solid-state validation is required[4].
-
Solvent Selection: Dissolve 10 mg of the compound in a minimum volume of a binary solvent system (e.g., DCM/Methanol 1:1).
-
Vapor Diffusion: Place the open vial inside a larger sealed chamber containing a highly volatile anti-solvent (e.g., pentane or diethyl ether).
-
Crystallization: Allow the system to stand undisturbed at room temperature for 48-72 hours.
-
Diffraction Analysis: Select a single crystal with well-defined faces and mount it on a diffractometer equipped with a Mo-K
radiation source ( = 0.71073 Å). -
Refinement: Solve the structure using direct methods. Validation Check: Analyze the C-N bond lengths exocyclic to the ring. A bond length of ~1.36 Å indicates partial double-bond character typical of the amino tautomer, whereas ~1.28 Å would indicate an imino double bond[4].
Visualizing the Logic
Below is the workflow diagram illustrating our multi-modal approach to structural validation.
Multi-modal structural validation workflow for 2,5-disubstituted 1,3,4-thiadiazoles.
The following diagram illustrates the logical causality behind using HMBC NMR to confirm the connectivity of substituents to the electron-deficient thiadiazole core.
2D NMR HMBC logic for mapping substituent connectivity to the quaternary C2/C5 carbons.
Conclusion
For the structural validation of 2,5-disubstituted 1,3,4-thiadiazoles, no single analytical technique is a panacea. While LC-HRMS provides rapid mass confirmation and benchtop NMR offers quick reaction monitoring, High-Field 2D NMR is the non-negotiable standard for proving regiochemical connectivity in solution. When tautomeric ambiguity arises—a critical factor for target binding efficacy—SCXRD must be employed to provide definitive solid-state coordinates. By adhering to this self-validating matrix, researchers can confidently advance their thiadiazole libraries into biological screening.
References
-
Title: Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents Source: nih.gov URL: [Link]
-
Title: Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors Source: nih.gov URL: [Link]
-
Title: DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties Source: acs.org URL: [Link]
-
Title: Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents Source: researchgate.net URL: [Link]
-
Title: Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds Source: nih.gov URL: [Link]
-
Title: Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles Source: researchgate.net URL: [Link]
Sources
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Lipophilicity (LogP) Profiling of Thiadiazole Derivatives
[1]
Executive Summary & Scientific Context
In medicinal chemistry, the thiadiazole scaffold serves as a critical bioisostere for pyrimidine and oxadiazole, offering unique physicochemical properties that modulate ADME (Absorption, Distribution, Metabolism, Excretion) profiles. This guide provides a technical comparison of the lipophilicity (LogP) of various thiadiazole isomers and derivatives.
Lipophilicity is the driving force behind membrane permeability and non-specific binding. While computational models (e.g., CLogP) provide initial estimates, the electronic complexity of sulfur-containing heterocycles often necessitates experimental validation. This guide synthesizes experimental data and details a robust RP-HPLC protocol for precise LogP determination.
Comparative Analysis: Thiadiazole Isomers & Bioisosteres
The lipophilicity of thiadiazole derivatives is heavily influenced by the position of the heteroatoms (isomerism) and the specific bioisosteric replacement (e.g., Sulfur vs. Oxygen).
Head-to-Head Comparison: The Heterocyclic Cores
The following table summarizes the physicochemical trends between the primary thiadiazole isomers and their common bioisostere, 1,3,4-oxadiazole.
| Feature | 1,3,4-Thiadiazole | 1,2,4-Thiadiazole | 1,3,4-Oxadiazole |
| Structure | Symmetric ( | Asymmetric | Symmetric ( |
| Electronic Character | Electron-deficient; Mesoionic character | Electron-deficient; susceptible to nucleophilic attack | Less aromatic; higher electronegativity (O vs S) |
| Lipophilicity Trend | High (Sulfur increases lipophilicity) | Moderate to High (Dipole dependent) | Low (Oxygen increases water solubility) |
| Dipole Moment | Lower (due to symmetry) | Higher | Lower |
| H-Bonding | Weak acceptor | Weak acceptor | Stronger acceptor |
| Bioisosteric Role | Pyrimidine mimic | Imidazole/Thiazole mimic | Carbonyl/Amide mimic |
Mechanistic Insight: The "Sulfur Effect"
Replacing the oxygen in a 1,3,4-oxadiazole with sulfur to form a 1,3,4-thiadiazole typically results in a significant increase in LogP (often +0.5 to +1.5 log units depending on substituents).
-
Causality: Sulfur is less electronegative and more diffuse (larger van der Waals radius) than oxygen. This reduces the polarity of the heterocycle and increases hydrophobic interactions with lipid bilayers.
-
Impact on Potency: In anticancer studies (e.g., against MCF-7 cell lines), replacing the 1,3,4-thiadiazole core with 1,3,4-oxadiazole has been observed to cause a drastic drop in potency (IC
increasing from ~1.6 µM to >18 µM), directly correlated to the loss of lipophilic binding interactions [1, 5].
Experimental Protocol: RP-HPLC Determination of LogP
While "Shake-Flask" (octanol-water partitioning) is the traditional method, it is low-throughput and prone to emulsion errors. Reversed-Phase HPLC (RP-HPLC) is the preferred "Gold Standard" for thiadiazole derivatives due to its automation potential and compound-sparing nature.
Principle
The retention time (
Step-by-Step Methodology
Materials:
-
Stationary Phase: C18 (Octadecylsilane) column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol (MeOH) / Phosphate Buffer (pH 7.4) or Acetonitrile / Water (Isocratic or Gradient).
-
Standards: A set of 5-10 compounds with known LogP values (e.g., Toluene, Naphthalene, Acetophenone).
Protocol:
-
Dead Time Determination (
): Inject an unretained compound (e.g., Uracil or Sodium Nitrate) to measure the column dead time. -
Standard Calibration:
-
Inject standard compounds individually.
-
Calculate the capacity factor (
) for each: -
Plot
vs. Literature LogP to generate a linear regression equation:
-
-
Sample Analysis:
-
Dissolve thiadiazole derivative in mobile phase (1 mg/mL).
-
Inject sample (10-20 µL) and record
. -
Calculate
and apply the regression equation to solve for LogP.
-
-
Validation: Ensure the correlation coefficient (
) of the standard curve is >0.98.
Visualization: Lipophilicity Optimization Workflow
The following diagram outlines the decision process for optimizing the lipophilicity of thiadiazole scaffolds during lead optimization.
Figure 1: Decision workflow for optimizing thiadiazole lipophilicity using computational and experimental feedback loops.
Case Studies & Data Summary
Comparative Data: Fused Systems
In a study comparing fused systems, the lipophilicity of imidazo[2,1-b][1,3,4]thiadiazoles was compared to thiazolo[3,2-b][1,2,4]triazoles .
| Compound Class | Representative CLogP | Experimental Observation |
| Thiazolo[3,2-b][1,2,4]triazole | ~4.86 - 4.98 | Slightly higher lipophilicity due to triazole fusion characteristics in this specific scaffold.[2] |
| Imidazo[2,1-b][1,3,4]thiadiazole | ~4.65 - 4.77 | Slightly lower CLogP, but exhibits better solubility profiles in specific pH ranges (pH 1.7) [2]. |
Substituent Effects on 1,3,4-Thiadiazoles
The following experimental LogP (or predicted CLogP where noted) values highlight the impact of C2/C5 substitution [3, 4].
| Derivative (Core: 1,3,4-Thiadiazole) | Substituent (R1) | Substituent (R2) | LogP Value | Interpretation |
| Unsubstituted | -H | -H | ~ -0.2 to 0.5 | Hydrophilic core. |
| Phenyl-Amino | -NH-Ph | -Ph | ~ 2.5 - 3.0 | Ideal drug-like range. |
| Trifluoromethyl | -NH-Ph-CF3 | -Ph-OCH3 | > 4.5 | Highly lipophilic; risk of poor solubility. |
| Sulfonamide | -SO2NH2 | -Ph | ~ 1.5 - 2.0 | Balanced polarity; good oral bioavailability potential. |
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives. Heterocycles / PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. National Institutes of Health (NIH). Available at: [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Available at: [Link][3]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. MDPI. Available at: [Link]
Safety Operating Guide
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole: Proper Disposal & Handling Guide
Executive Summary & Core Directive
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS: 1339139-81-9) is a halogenated heterocyclic building block commonly used in drug discovery. Due to the presence of the bromine atom and the nitrogen-rich thiadiazole ring, this compound must be segregated into the Halogenated Organic Waste stream.
CRITICAL WARNING: Under no circumstances should this compound be disposed of in general "Non-Halogenated" organic waste, down the drain, or mixed with oxidizing agents. The thermal instability of the thiadiazole ring combined with the strained cyclobutyl group requires strict adherence to temperature controls during storage and waste accumulation.
Hazard Profile & Technical Justification
To ensure safe handling, you must understand the causality behind these protocols. This compound is not just "toxic"; it presents specific chemical risks that dictate its disposal path.
| Feature | Hazard Implication | Operational Consequence |
| Bromine Substituent | Generates HBr and brominated dioxins upon improper incineration. | Mandatory: Must go to a facility with halogen-specific scrubbers (Halogenated Waste Stream). |
| Thiadiazole Ring | Nitrogen-rich heterocycle; potential for release of sulfur/nitrogen oxides (SOx, NOx) and cyanides upon thermal decomposition. | Avoid: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in waste drums to prevent exothermic runaway. |
| Cyclobutyl Group | Strained ring system. While generally stable, it lowers the energy barrier for ring-opening decomposition. | Storage: Keep waste containers away from direct heat sources. |
Immediate Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Acute Toxicity: Oral (Category 4) - Harmful if swallowed.[1]
-
Irritation: Skin (Cat 2), Eye (Cat 2A).
-
Target Organ: STOT-SE 3 (Respiratory Irritation).
Waste Segregation Decision Tree
The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents costly cross-contamination of waste streams.
Figure 1: Decision logic for segregating thiadiazole waste. Note that adding a halogenated solute to a non-halogenated solvent renders the entire volume "Halogenated Waste" by regulatory definition.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Collection
-
PPE Verification: Don Nitrile gloves (0.11 mm minimum thickness), lab coat, and ANSI Z87.1 safety glasses. If handling >5g of powder, use a particulate respirator (N95) or work strictly within a fume hood.
-
Container Selection:
-
Liquids: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is acidic, as HBr formation can corrode steel.
-
Solids: Use wide-mouth HDPE jars or double-bagged polyethylene liners.
-
Phase 2: Accumulation
-
Solvent Compatibility Check: Ensure the waste container does NOT contain:
-
Strong Oxidizers (Peroxides, Nitric Acid).
-
Strong Bases (Sodium Hydroxide) – can degrade the thiadiazole ring exothermically.
-
-
Transfer: Pour waste into the Halogenated Organic container using a funnel to prevent spills.
-
Rinsing: Triple-rinse glassware with a compatible solvent (e.g., Dichloromethane or Acetone). Add the rinsate to the Halogenated Waste container.
Phase 3: Labeling & Storage
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: Write "Halogenated Solvents" AND "2-Bromo-5-cyclobutyl-1,3,4-thiadiazole".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Closure: Cap tightly. Do not leave funnels in open bottles (violation of EPA closed-container regulations).
Emergency Spill Response Workflow
In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to brominated vapors.
Figure 2: Operational workflow for spill remediation. Speed is critical to prevent volatilization.
Chemical Compatibility Matrix
Use this table to determine what can safely coexist in the waste drum with 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole.
| Chemical Class | Compatibility | Risk Analysis |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Preferred carrier solvents. |
| Alcohols (Methanol, Ethanol) | Compatible | Acceptable, but classifies mixture as Flammable/Halogenated. |
| Strong Oxidizers (H₂O₂, KMnO₄) | INCOMPATIBLE | Risk of ring oxidation and rupture; fire hazard. |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Potential to generate HBr gas or protonate the ring, altering stability. |
| Alkali Metals (Na, Li) | INCOMPATIBLE | Risk of Wurtz-type coupling or debromination (exothermic). |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Reactivity Worksheet for Amines and Thiadiazoles.
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
-
PubChem. Compound Summary: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS 1339139-81-9).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
